molecular formula C8H15ClN2O2 B583119 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride CAS No. 817169-86-1

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Cat. No.: B583119
CAS No.: 817169-86-1
M. Wt: 206.67
InChI Key: IYUGMAUQLONHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H15ClN2O2 and its molecular weight is 206.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUGMAUQLONHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743637
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817169-86-1
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a crucial intermediate in the production of the antiviral drug Boceprevir. The synthesis is a multi-step process commencing from cyclobutylacetonitrile and culminating in the formation of the target hydrochloride salt. This document outlines the key transformations, reagents, and reaction conditions involved, presenting quantitative data in a structured format for clarity. Detailed experimental protocols for the pivotal steps are provided, along with a visual representation of the synthesis pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a key building block in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The stereochemistry and purity of this intermediate are critical for the efficacy of the final active pharmaceutical ingredient. The synthesis pathway involves several key stages, including the formation of a β-keto ester, introduction of the amino group, reduction of the keto group, amidation, and a final oxidation to yield the desired α-keto amide. This guide will elaborate on a common synthetic route, drawing from methodologies described in patent literature.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into the formation of a key precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, followed by its oxidation. A representative synthetic scheme is presented below.

Synthesis_Pathway A Cyclobutylacetonitrile B Ethyl cyclobutylacetate A->B Ethanolysis C Ethyl 2-(cyclobutylmethyl)-3-oxobutanoate (β-keto ester) B->C Acylation D Ethyl 2-azido-4-cyclobutyl-3-oxobutanoate C->D Azidation E Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate D->E Reduction F 3-Amino-4-cyclobutyl-2-hydroxybutanamide E->F Amidation G N-protected 3-Amino-4-cyclobutyl-2-hydroxybutanamide F->G N-protection H N-protected 3-Amino-4-cyclobutyl-2-oxobutanamide G->H Oxidation I This compound H->I Deprotection/Salt Formation

Figure 1: Overall synthesis pathway for this compound.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis, along with tabulated quantitative data.

Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

The initial stages of the synthesis focus on constructing the carbon skeleton and introducing the necessary functional groups to form the hydroxy amide precursor.

Table 1: Summary of Reagents and Conditions for the Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
1. EthanolysisCyclobutylacetonitrileEthanol, Sulfuric acid, RefluxEthyl cyclobutylacetate~90>95
2. AcylationEthyl cyclobutylacetateSodium ethoxide, Ethyl acetate, TolueneEthyl 2-(cyclobutylmethyl)-3-oxobutanoate~85>95
3. AzidationEthyl 2-(cyclobutylmethyl)-3-oxobutanoatep-Toluenesulfonyl azide, Acetonitrile, TriethylamineEthyl 2-azido-4-cyclobutyl-3-oxobutanoate~92>97
4. ReductionEthyl 2-azido-4-cyclobutyl-3-oxobutanoateSodium borohydride, Ethanol/WaterEthyl 3-amino-4-cyclobutyl-2-hydroxybutanoate~88>98
5. AmidationEthyl 3-amino-4-cyclobutyl-2-hydroxybutanoateAmmonia in Methanol, CaCl23-Amino-4-cyclobutyl-2-hydroxybutanamide~95>98

Experimental Protocol for Amidation (Step 5):

  • To a solution of Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate in methanol, add a catalytic amount of calcium chloride.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to afford 3-Amino-4-cyclobutyl-2-hydroxybutanamide.

Synthesis of this compound

The final stage of the synthesis involves the selective oxidation of the secondary alcohol to a ketone, followed by deprotection and formation of the hydrochloride salt. Protecting the amino group prior to oxidation is crucial to prevent side reactions.

Table 2: Summary of Reagents and Conditions for the Final Synthesis Steps

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
6. N-protection3-Amino-4-cyclobutyl-2-hydroxybutanamideDi-tert-butyl dicarbonate (Boc₂O), Triethylamine, DichloromethaneN-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide~98>99
7. OxidationN-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamideDess-Martin periodinane, DichloromethaneN-Boc-3-amino-4-cyclobutyl-2-oxobutanamide~90>97
8. Deprotection & Salt FormationN-Boc-3-amino-4-cyclobutyl-2-oxobutanamideHCl in Dioxane or Diethyl etherThis compound ~95>98

Experimental Protocol for Oxidation (Step 7):

  • Dissolve N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane portion-wise to the solution at room temperature, while monitoring the internal temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Experimental Protocol for Deprotection and Salt Formation (Step 8):

  • Dissolve the crude or purified N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane or as a gas) with stirring.

  • A precipitate will form. Continue stirring for 1-2 hours at 0-5 °C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Logical Workflow for Synthesis

The synthesis follows a logical progression of functional group transformations. The workflow is designed to build the molecule in a stepwise manner, protecting reactive groups as needed to ensure selectivity.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Formation A Build Carbon Skeleton (Acylation) B Introduce Nitrogen Moiety (Azidation) A->B C Establish Hydroxy-Amine Core (Reduction) B->C D Form Amide (Amidation) C->D E Protect Amine (N-protection) D->E Proceed to final steps F Generate Ketone (Oxidation) E->F G Isolate Target Salt (Deprotection/Salt Formation) F->G

Figure 2: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of reaction conditions to achieve high purity and yield. The methodologies outlined in this guide, primarily based on established patent literature, provide a robust framework for the production of this vital pharmaceutical intermediate. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and process chemists involved in the development and manufacturing of Boceprevir and related antiviral agents. Commercial suppliers often guarantee a purity of ≥98.0% for this intermediate, underscoring the importance of precise execution of these synthetic steps.[1]

References

Technical Guide: Chemical Properties and Synthetic Utility of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS No. 817169-86-1). It is a critical chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of potent antiviral agents. This guide covers its core chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and illustrates its role in relevant biochemical pathways. The information is intended to support research and development activities in medicinal chemistry and drug manufacturing.

Core Chemical Properties

This compound is a key building block in multi-step organic synthesis. While it is often generated and used in situ or as a transient intermediate, its fundamental properties have been characterized. Below is a summary of its known chemical and physical data.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 817169-86-1[1]
Synonyms Boceprevir Intermediate[2]
Molecular Formula C₈H₁₅ClN₂O₂[3]
Molecular Weight 206.67 g/mol Calculated
Physical Appearance White to off-white powder[2]
Purity Typically ≥96% to ≥98%[4][5]
Solubility Data not readily available; expected to be soluble in polar organic solvents.-
Melting Point Data not readily available for the oxo- form. The precursor, 3-Amino-4-cyclobutyl-2-hydroxy butanamide HCl (CAS 394735-23-0), has a melting point of 200-204 °C.
Boiling Point Data not available.-

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of Boceprevir, a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[5] Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for viral replication.[6] The structural integrity and high purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

The synthesis of Boceprevir involves the coupling of this α-ketoamide intermediate with a complex bicyclic proline derivative. The workflow diagram below outlines this crucial step.

G cluster_precursor Precursor Synthesis cluster_intermediate Intermediate of Interest cluster_final Final API Synthesis Hydroxy 3-Amino-4-cyclobutyl- 2-hydroxybutanamide HCl Oxo 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl (CAS 817169-86-1) Hydroxy->Oxo Oxidation Boceprevir Boceprevir Oxo->Boceprevir Peptide Coupling FragmentB Bicyclic Proline Fragment (P2 Moiety) FragmentB->Boceprevir

Caption: Synthetic workflow for Boceprevir highlighting the oxidation step.

Experimental Protocols

The following protocols are representative methodologies derived from patent literature for the synthesis and utilization of this compound.

Protocol 1: Synthesis via Oxidation of Hydroxy Precursor

This procedure describes the oxidation of the precursor, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, to yield the target α-ketoamide.

  • Objective: To prepare 3-Amino-4-cyclobutyl-2-oxobutanamide from its hydroxy precursor.

  • Materials:

    • 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add Dess-Martin Periodinane (DMP) portion-wise to the suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers become clear.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-4-cyclobutyl-2-oxobutanamide product, which is often taken directly to the next step without further purification.

Protocol 2: Utilization in Boceprevir Synthesis (Peptide Coupling)

This protocol outlines the condensation of the newly formed α-ketoamide with the P2 fragment of Boceprevir.

  • Objective: To couple 3-Amino-4-cyclobutyl-2-oxobutanamide with the bicyclic proline fragment to form the core structure of Boceprevir.

  • Materials:

    • Crude 3-Amino-4-cyclobutyl-2-oxobutanamide (from Protocol 1)

    • (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (P2 fragment)

    • Dicyclohexylcarbodiimide (DCC) or a suitable alternative coupling agent (e.g., HATU)

    • 1-Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the P2 fragment in anhydrous DCM under an inert atmosphere.

    • Add HOBt and the crude this compound.

    • Cool the mixture to 0 °C and add DIPEA to neutralize the hydrochloride salt.

    • Add the coupling agent (e.g., DCC) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 12-18 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove urea byproducts (if DCC is used).

    • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (Boceprevir) using column chromatography on silica gel to obtain the final compound.

Biochemical Pathway and Mechanism of Action

The end-product synthesized from this intermediate, Boceprevir, is a potent inhibitor of the HCV NS3/4A protease. This viral enzyme is a chymotrypsin-like serine protease crucial for the HCV life cycle. It is responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) that form the viral replication complex.

Boceprevir acts as a peptidomimetic, reversibly and covalently binding to the active site serine residue (Ser139) of the NS3 protease.[7] This binding blocks the enzyme's proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[6][7]

G cluster_virus HCV Replication Cycle cluster_drug Inhibition Mechanism Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Target Replicase Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Replicase Cleaves Polyprotein Inhibition Inhibition Replication Viral Replication Replicase->Replication Boceprevir Boceprevir (from Intermediate) Boceprevir->NS3_4A Covalently Binds to Active Site

Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.

References

An In-Depth Technical Guide to 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 816444-95-8

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key pharmaceutical intermediate in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a plausible synthetic pathway with experimental protocols, and its role in antiviral drug manufacturing. The guide also includes visualizations of the synthetic route and the mechanism of action of Boceprevir to facilitate a deeper understanding.

Introduction

This compound (CAS 816444-95-8) is a critical building block in the multi-step synthesis of Boceprevir, a first-generation direct-acting antiviral agent.[1] Boceprevir was a significant advancement in the treatment of chronic Hepatitis C genotype 1 infection. The efficacy of Boceprevir is intrinsically linked to the purity and precise stereochemistry of its constituent intermediates, making a thorough understanding of this precursor essential for pharmaceutical synthesis and development. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its immediate precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, is presented in Table 1. The data has been compiled from various chemical supplier databases and publicly available information.

Table 1: Physicochemical Properties

PropertyThis compound3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
CAS Number 816444-95-8[3]394735-23-0[4]
Molecular Formula C₈H₁₅ClN₂O₂C₈H₁₇ClN₂O₂[4]
Molecular Weight 206.67 g/mol 208.69 g/mol [4][5]
Appearance White to off-white powder[6]White to almost white powder to crystal[5]
Purity ≥98.0% (typical)[1]>95.0% (T)[5]
Synonyms Cyclobutanebutanamide, β-amino-α-oxo-, hydrochloride (1:1)[6]β-Amino-α-hydroxycyclobutanebutanamide Hydrochloride (mixture of diastereoisomers)[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A plausible and commonly referenced pathway involves the synthesis of its precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, followed by an oxidation step. While specific, detailed industrial protocols are proprietary, the following represents a generalized experimental procedure based on information from public patents and scientific literature.

Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

The synthesis of the hydroxy precursor is a critical step. Various patented processes exist for the preparation of this intermediate.[7][8] These methods often involve multiple steps, which are summarized in the workflow diagram below.

G cluster_0 Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride Start Start Step1 Preparation of a suitable cyclobutyl precursor Start->Step1 Step2 Chain extension and introduction of functional groups Step1->Step2 Step3 Amination and hydrolysis Step2->Step3 Step4 Salt formation and purification Step3->Step4 End 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride Step4->End G cluster_1 Oxidation Step Precursor 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride Oxidation Oxidation Reaction (e.g., Swern or Dess-Martin periodinane) Precursor->Oxidation Oxidizing Agent Product This compound Oxidation->Product G cluster_2 Boceprevir Mechanism of Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage by NS3/4A NS3_4A NS3/4A Protease Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride's Active Pharmaceutical Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the active pharmaceutical ingredient derived from the chemical intermediate, 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride. This intermediate is a critical building block in the synthesis of Boceprevir, a potent, first-generation direct-acting antiviral agent. This document will elucidate the molecular interactions, biochemical pathways, and cellular effects of Boceprevir, with a focus on its role as a Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided for researchers, scientists, and drug development professionals.

Introduction: From Chemical Intermediate to Active Antiviral Agent

This compound is a synthetic tripeptide mimetic that serves as a crucial intermediate in the chemical synthesis of Boceprevir. As an intermediate, it does not possess inherent therapeutic activity but is a key structural component of the final active pharmaceutical ingredient. Boceprevir was one of the first direct-acting antivirals approved for the treatment of chronic Hepatitis C genotype 1 infection, representing a significant advancement in the management of this disease.

Boceprevir's therapeutic effect stems from its highly specific inhibition of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. This viral enzyme is essential for the cleavage of the HCV polyprotein, a large precursor protein that must be processed into mature viral proteins for viral replication to occur. By targeting the NS3/4A protease, Boceprevir effectively halts a critical step in the viral life cycle.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of Boceprevir is the potent and selective inhibition of the HCV NS3/4A serine protease. The NS3 protein possesses the serine protease catalytic domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes, thereby enhancing its proteolytic activity.

Boceprevir is a peptidomimetic inhibitor that is designed to mimic the natural substrate of the NS3/4A protease. It binds to the active site of the enzyme in a covalent yet reversible manner. The α-ketoamide functional group of Boceprevir forms a covalent adduct with the catalytic serine residue (Ser139) in the active site of the NS3 protease. This binding is further stabilized by a network of hydrogen bonds between the inhibitor and the enzyme, effectively blocking the substrate from accessing the active site. This inhibition of proteolytic activity prevents the processing of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the viral replication complex. The disruption of the viral replication machinery ultimately leads to a reduction in viral RNA levels and viral load in infected individuals.

Boceprevir_Mechanism_of_Action cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage Viral_Replication_Complex Viral Replication Complex (NS4A, NS4B, NS5A, NS5B) NS3_4A_Protease->Viral_Replication_Complex Processes New_HCV_RNA New HCV RNA Viral_Replication_Complex->New_HCV_RNA Replication Boceprevir Boceprevir Boceprevir->NS3_4A_Protease Inhibits

Figure 1: Simplified signaling pathway of Boceprevir's inhibition of HCV replication.

Quantitative Data on Boceprevir's Activity

The potency and selectivity of Boceprevir have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Parameter Value HCV Genotype Assay Type Reference
Ki 14 nM1aEnzymatic Assay[1]
Ki 14 nM1bEnzymatic Assay[1]
Ki range 10-104 nM1-6Enzymatic Assay[2]
EC50 200-400 nM1, 2, 5Replicon Assay[2]
IC90 350 nMNot SpecifiedReplicon Assay[3]

Table 1: In Vitro Inhibitory Activity of Boceprevir

Parameter Value Assay Type Reference
Selectivity Ratio 4 to >7000Enzymatic assays against human serine and cysteine proteases[2][4]

Table 2: Selectivity of Boceprevir

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of Boceprevir.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay is used to determine the direct inhibitory activity of a compound on the purified HCV NS3/4A protease enzyme.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is labeled with a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the donor results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by the NS3/4A protease, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HCV NS3/4A protease (genotype-specific)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compound (Boceprevir) dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of Boceprevir in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer.

  • Add the diluted Boceprevir or DMSO (vehicle control) to the wells.

  • Add the recombinant HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

  • The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined through further kinetic studies, such as progress curve analysis.[2]

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of Boceprevir - Assay buffer Start->Prepare_Reagents Plate_Setup Plate Setup: Add assay buffer and Boceprevir/DMSO to wells Prepare_Reagents->Plate_Setup Enzyme_Addition Add HCV NS3/4A Protease and incubate Plate_Setup->Enzyme_Addition Substrate_Addition Initiate reaction with FRET substrate Enzyme_Addition->Substrate_Addition Fluorescence_Reading Monitor fluorescence increase in microplate reader Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis: Calculate initial rates, % inhibition, and IC50/Ki values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Technical Guide: Spectroscopic Profile of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a key pharmaceutical intermediate, notably in the synthesis of the antiviral drug Boceprevir.[1][2] Its specific chemical structure, featuring a cyclobutyl group, an aminoketone, and an amide functional group, presents a unique spectroscopic fingerprint. This guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

It is important to note that publicly accessible, experimentally-derived spectroscopic data for this compound is limited. Therefore, the data presented herein is a theoretical prediction based on established principles of spectroscopy and the known chemical structure of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical profile of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s3H-NH₃⁺
~7.5 - 8.0br s1H-C(O)NH₂ (cis)
~7.0 - 7.5br s1H-C(O)NH₂ (trans)
~4.5 - 4.8t1H-CH(NH₃⁺)-
~2.5 - 2.8m1H-CH(cyclobutyl)-
~2.0 - 2.3m2H-CH₂(cyclobutyl)
~1.8 - 2.0m2H-CH₂(cyclobutyl)
~1.6 - 1.8m2H-CH₂(cyclobutyl)
~1.4 - 1.6m2H-CH₂-CH(cyclobutyl)-

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~195 - 205C=O (ketone)
~170 - 175C=O (amide)
~55 - 60-CH(NH₃⁺)-
~40 - 45-CH(cyclobutyl)-
~35 - 40-CH₂-CH(cyclobutyl)-
~25 - 30-CH₂(cyclobutyl)
~15 - 20-CH₂(cyclobutyl)

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch (amide & amine HCl)
~3000 - 2850MediumC-H stretch (aliphatic)
~1720 - 1700StrongC=O stretch (ketone)
~1680 - 1650StrongC=O stretch (amide I)
~1640 - 1600MediumN-H bend (amine HCl)
~1620 - 1580MediumN-H bend (amide II)
~1470 - 1450MediumC-H bend (CH₂)

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)Assignment
185.1285[M+H]⁺ (protonated molecule)
168.1234[M+H - NH₃]⁺
140.0917[M+H - C(O)NH₂]⁺
113.0808[Cyclobutyl-CH₂-CH=C=O]⁺
85.0648[Cyclobutyl-CH=NH₂]⁺
57.0704[C₄H₉]⁺

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution (Deuterated Solvent) Sample->Dissolution Solid_Prep Solid Preparation (KBr Pellet or ATR) Sample->Solid_Prep Dilution Dilution (MS Solvent) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Prep->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of this compound. The predicted NMR, IR, and MS data offer valuable insights for the identification and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a standard reference for researchers aiming to acquire and interpret spectroscopic data for this and similar compounds. While awaiting the public availability of experimental spectra, this guide serves as a robust foundational resource for professionals in the field.

References

Physicochemical properties of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 817169-86-1) is a key intermediate in the synthesis of antiviral drugs, including Boceprevir.[1] A thorough understanding of its physicochemical properties is crucial for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and details the standard experimental protocols for their determination. While specific experimental data for this intermediate is not extensively published, this document outlines the requisite analytical workflow for its complete characterization.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 817169-86-1

  • Molecular Formula: C₈H₁₅ClN₂O₂

  • Purity: Commercially available with an assay of ≥98.0%.[1]

Chemical structure of this compound

Physicochemical Data Summary

The following tables outline the key physicochemical parameters that are critical for the characterization of this compound. Due to the limited availability of published data, this section serves as a template for data collection during its analysis.

Table 1: Thermal and Physical Properties

PropertyAnalytical Technique(s)Purpose
Melting Point (°C)Capillary Method, Differential Scanning Calorimetry (DSC)Provides an indication of purity and identity.
Decomposition Temperature (°C)Thermogravimetric Analysis (TGA), DSCDetermines the thermal stability of the compound.
CrystallinityX-ray Powder Diffraction (XRPD), DSCIdentifies the solid-state form (crystalline or amorphous), which impacts solubility and stability.[2][3]
HygroscopicityDynamic Vapor Sorption (DVS)Assesses the tendency of the material to absorb moisture, which can affect stability and handling.

Table 2: Solubility and Partitioning Properties

PropertyAnalytical Technique(s)Purpose
Aqueous SolubilityShake-Flask Method (as per USP)Determines the extent to which the compound dissolves in water, a critical factor for bioavailability.[4]
pH-Solubility ProfileShake-Flask Method at various pH valuesCharacterizes solubility across a physiologically relevant pH range.
pKaPotentiometric TitrationDetermines the ionization constant, which influences solubility and absorption.[5]
LogP (Octanol-Water Partition Coefficient)Shake-Flask Method, HPLCMeasures the lipophilicity of the compound, which is important for predicting its membrane permeability and distribution.[6][7][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).[9]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[9]

    • The capillary tube is placed in the heating block of the melting point apparatus.[9]

    • The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.[10]

    • The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[9]

    • The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and crystallization.[11][12][13] TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition.[14][15]

  • Apparatus: Differential Scanning Calorimeter, Thermogravimetric Analyzer.

  • Procedure (DSC):

    • A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10°C/minute) over a specified temperature range (e.g., 25°C to 250°C).[16]

    • The heat flow to the sample relative to the reference is recorded, and endothermic (melting) or exothermic (decomposition, crystallization) events are analyzed.[13]

  • Procedure (TGA):

    • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is heated in the TGA furnace at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen).[16]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • Weight loss steps are analyzed to determine decomposition temperatures and the presence of volatiles.[15]

Aqueous Solubility Determination (Shake-Flask Method)
  • Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension of the compound to reach equilibrium and then measuring the concentration of the dissolved substance.[4]

  • Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, buffered solutions at various pHs) in a vial. This ensures that a saturated solution is formed.[4]

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

    • After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids. The pH of the suspension is verified.[4]

    • Aliquots of the supernatant are carefully removed and clarified by centrifugation or filtration (using a filter compatible with the compound).

    • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)
  • Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.[5]

  • Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility.[5]

    • The solution is purged with nitrogen to remove dissolved carbon dioxide.[18][19]

    • For a hydrochloride salt (an acidic form of an amine), the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5]

    • The pH of the solution is measured and recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve or by analyzing the data using appropriate software.[5]

LogP Determination (Shake-Flask Method)
  • Principle: This method measures the ratio of the concentration of a compound in two immiscible phases, typically n-octanol and water, at equilibrium. It is a measure of the compound's lipophilicity.[6][7]

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

  • Procedure:

    • n-Octanol and a pH 7.4 phosphate buffer are pre-saturated with each other by mixing and allowing the phases to separate.[8]

    • A known amount of the compound is dissolved in either the n-octanol or the buffered aqueous phase.

    • The two phases are combined in a vial in a defined volume ratio (e.g., 1:1).

    • The vial is shaken for a sufficient time to allow for equilibrium to be established, followed by separation of the two phases by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

X-ray Powder Diffraction (XRPD)
  • Principle: XRPD is a non-destructive technique that provides information on the crystal structure, phase, and crystallinity of a solid material. Each crystalline solid has a unique diffraction pattern.[2][20]

  • Apparatus: X-ray powder diffractometer.

  • Procedure:

    • A small amount of the powdered sample is placed onto a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

    • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. A lack of sharp peaks indicates an amorphous material.[3]

Mandatory Visualizations

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Solid-State Characterization cluster_2 Solution-State Properties cluster_3 Data Analysis & Reporting Start 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride Sample Structure Structure & Purity Confirmation (NMR, MS, HPLC) Start->Structure XRPD Crystallinity (XRPD) Structure->XRPD Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility Thermal Thermal Properties (DSC, TGA) XRPD->Thermal Hygro Hygroscopicity (DVS) Thermal->Hygro Report Comprehensive Physicochemical Profile Report Hygro->Report pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogP Lipophilicity (LogP) (Shake-Flask) pKa->LogP LogP->Report

Caption: Workflow for the physicochemical characterization of a pharmaceutical intermediate.

References

Technical Guide: Physicochemical Properties of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility and Handling of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS: 817169-86-1)

Introduction

This compound is a key chemical intermediate in the synthesis of Boceprevir, a protease inhibitor formerly used in the treatment of Hepatitis C virus (HCV) infection.[1] As a critical building block in the synthesis of this antiviral agent, understanding its physicochemical properties, particularly its solubility in organic solvents, is essential for process optimization, formulation development, and analytical method design.

This technical guide provides a summary of the currently available information regarding the solubility of this compound in organic solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, aims to provide qualitative insights based on its use in synthetic chemistry and outlines standard methodologies for determining its solubility.

Quantitative Solubility Data

A thorough review of publicly accessible data reveals a lack of specific quantitative solubility values for this compound in common organic solvents. The table below summarizes the current status of available data.

Organic SolventChemical FormulaQuantitative Solubility ( g/100 mL at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not available
EthanolC₂H₅OHData not available
MethanolCH₃OHData not available
Dichloromethane (DCM)CH₂Cl₂Data not available
Acetonitrile (ACN)C₂H₃NData not available
Ethyl AcetateC₄H₈O₂Data not available
TolueneC₇H₈Data not available

While precise figures are unavailable, patent literature describing the synthesis of Boceprevir indicates that this compound is utilized in reactions involving solvents such as dichloromethane and mixtures of toluene and DMSO. This suggests at least partial solubility or the formation of a viable suspension in these solvent systems under specific reaction conditions.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.

Visualization of Related Processes

To provide context for the importance of this compound, the following diagrams illustrate its role in the synthesis of Boceprevir and the general workflow for solubility determination.

G cluster_synthesis Synthesis of Boceprevir Precursor_A Precursor A Coupling Peptide Coupling Reaction Precursor_A->Coupling Precursor_B 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride Precursor_B->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Oxidation Oxidation Step Intermediate->Oxidation Boceprevir Boceprevir Oxidation->Boceprevir

Caption: Role of the target compound in Boceprevir synthesis.

G cluster_workflow Solubility Determination Workflow Start Start Preparation Prepare Supersaturated Solution Start->Preparation Equilibration Equilibrate at Constant Temperature Preparation->Equilibration Sampling Sample and Filter Supernatant Equilibration->Sampling Analysis Analyze by HPLC Sampling->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Caption: General workflow for experimental solubility determination.

Conclusion

References

"3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" reveals a scarcity of publicly available stability and storage data for this specific molecule. This suggests the compound may be a novel chemical entity, a research compound with limited documentation, or a proprietary molecule. However, by examining its constituent functional groups—a cyclobutane ring, an α-keto-β-amino amide system, and a hydrochloride salt—we can infer potential stability characteristics and outline the necessary protocols for its assessment. This guide provides a framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this and structurally related compounds.

Inferred Stability Profile

The structure of this compound suggests several potential degradation pathways. The α-keto amide functionality is susceptible to hydrolysis, particularly at non-neutral pH. The presence of the amine group adjacent to a carbonyl introduces the possibility of intramolecular reactions or oxidative degradation. The strained cyclobutane ring, while generally stable, can be prone to ring-opening reactions under energetic conditions such as high heat or UV light. As a hydrochloride salt, the compound is likely a crystalline solid with improved stability and handling properties compared to its free base, but it may also be hygroscopic.

A comprehensive stability assessment would involve forced degradation studies to identify these potential pathways and long-term stability testing under various storage conditions to establish a recommended shelf-life.

Quantitative Stability Data

While specific data for the title compound is unavailable, the following table represents a template for how stability data, once generated, should be presented. This example outlines results from a hypothetical forced degradation study.

ConditionStressor LevelTime (hours)Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
Acid Hydrolysis 0.1 N HCl at 60 °C2485.27.84.1
Base Hydrolysis 0.1 N NaOH at 25 °C872.515.39.6
Oxidative Degradation 3% H₂O₂ at 25 °C2491.85.4N/A
Thermal Degradation 80 °C (solid state)7298.11.2N/A
Photostability ICH Q1B Option II (solid state)-96.52.10.9

Data is hypothetical and for illustrative purposes only.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to ensure the integrity of this compound.

ParameterRecommended Condition
Temperature 2-8 °C (Refrigerated)
Humidity Store in a desiccator or with a desiccant.
Light Protect from light. Store in an amber vial or opaque container.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).

Experimental Protocols

The following are detailed methodologies for key experiments required to formally establish the stability and storage conditions of the compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature (25 °C) for 8 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25 °C) for 24 hours.

  • Thermal Degradation: Place approximately 5 mg of the solid compound in a vial and heat at 80 °C for 72 hours. Dissolve in the mobile phase for analysis.

  • Photostability: Expose approximately 5 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify major degradants.

Protocol 2: Long-Term Stability Study (ICH Q1A)

Objective: To determine the shelf-life and establish recommended storage conditions.

Methodology:

  • Sample Preparation: Package the solid compound in its proposed final container closure system.

  • Storage Conditions: Store samples under the following conditions:

    • Long-term: 25 °C / 60% RH

    • Intermediate: 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

  • Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay and Purity (using a validated stability-indicating HPLC method)

    • Moisture content (Karl Fischer titration)

    • Degradation products

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability assessment of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid 2a. Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base 2b. Base Hydrolysis (0.1N NaOH, 25°C) stock->base oxi 2c. Oxidation (3% H₂O₂, 25°C) stock->oxi therm 2d. Thermal (Solid) (80°C) stock->therm photo 2e. Photostability (ICH Q1B) stock->photo analysis 3. HPLC-UV/MS Analysis acid->analysis base->analysis oxi->analysis therm->analysis photo->analysis result 4. Identify Degradants & Develop Method analysis->result

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_factors Influencing Factors compound 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl hydrolysis Hydrolysis (Amide bond cleavage) compound->hydrolysis oxidation Oxidation (Amine group) compound->oxidation rearrangement Intramolecular Rearrangement compound->rearrangement ring_opening Ring Opening (Cyclobutane) compound->ring_opening ph pH ph->hydrolysis temp Temperature temp->rearrangement temp->ring_opening light Light (UV/Vis) light->ring_opening oxygen Oxygen oxygen->oxidation moisture Moisture moisture->hydrolysis

Caption: Potential degradation pathways and influencing factors.

An In-depth Technical Guide to 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key building block in the development of potent antiviral agents. We delve into its structural analogs and derivatives, with a particular focus on α-ketoamides as inhibitors of viral proteases. This document summarizes quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes key concepts through signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the α-Ketoamide Scaffold

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a crucial intermediate in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[1] The core of its chemical importance lies in the α-ketoamide functional group, a privileged scaffold known for its ability to act as a reversible covalent inhibitor of serine and cysteine proteases. This mode of action, where the electrophilic ketone carbon is attacked by a nucleophilic residue in the enzyme's active site, has been successfully exploited in the design of numerous potent enzyme inhibitors.

The cyclobutyl moiety at the P1' position of this compound plays a critical role in orienting the molecule within the S1' binding pocket of target proteases, contributing to both potency and selectivity. This guide will explore the structure-activity relationships (SAR) of analogs and derivatives, shedding light on how modifications to this core structure influence biological activity.

Structural Analogs and Derivatives: A Landscape of Protease Inhibitors

The exploration of structural analogs of 3-Amino-4-cyclobutyl-2-oxobutanamide has largely been driven by the quest for improved antiviral therapies. The primary focus has been on the development of inhibitors for the Hepatitis C virus (HCV) NS3/4A serine protease and, more recently, the SARS-CoV-2 main protease (Mpro or 3CLpro). The general structure of these α-ketoamide inhibitors can be dissected into several key components that interact with the respective protease binding pockets (P sites).

Modifications at the P1', P2, and P3 Positions

Structure-activity relationship (SAR) studies have revealed that modifications at the P1', P2, and P3 positions significantly impact the potency and pharmacokinetic properties of these inhibitors. The cyclobutyl group of the parent molecule occupies the S1' pocket of the protease. Analogs with varying cycloalkyl groups at this position have been synthesized to optimize this interaction. The P2 and P3 positions are typically occupied by larger, often cyclic or bicyclic, moieties that make extensive contacts with the S2 and S3 pockets of the protease, contributing significantly to binding affinity.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of Boceprevir and other representative α-ketoamide derivatives against their target viral proteases. This data highlights the potency of this class of compounds and provides a basis for comparative analysis.

Compound/AnalogTarget ProteaseAssay TypeIC50 / EC50 / KiReference(s)
BoceprevirHCV NS3/4AEnzyme InhibitionKi = 14 nM[2]
BoceprevirHCV RepliconCell-basedIC90 = 350 nM[2]
NarlaprevirSARS-CoV-2 MproEnzyme InhibitionIC50 = 4.73 µM[3]
Calpain Inhibitor IISARS-CoV-2 MproEnzyme InhibitionIC50 = 0.97 µM[3]
Calpain Inhibitor XIISARS-CoV-2 MproEnzyme InhibitionIC50 = 0.45 µM[3]
Compound 20j (N-((R)-1-cyclohexyl-2-(((R)-3-methoxy-1-oxo-1-((1-(2-oxo-2-((thiazol-2-ylmethyl)amino)acetyl)cyclobutyl)amino)propan-2-yl)amino)-2-oxoethyl)-4,4-difluorocyclohexane-1-carboxamide)SARS-CoV-2 MproEnzyme InhibitionIC50 = 19.0 nM[4]
Compound 20j SARS-CoV-2Cell-basedEC50 = 138.1 nM[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of α-ketoamide derivatives and their biological evaluation.

General Synthesis of α-Ketoamide Derivatives

The synthesis of α-ketoamide derivatives can be achieved through various synthetic routes. A common approach involves the oxidation of an α-hydroxy amide precursor. The following is a generalized protocol based on methods described in the literature.

Step 1: Synthesis of the α-Hydroxy Amide Precursor

  • Coupling Reaction: A protected amino acid (e.g., Boc-protected) is coupled with an amine in the presence of a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The protecting group (e.g., Boc) is removed using an appropriate reagent, such as trifluoroacetic acid (TFA) in DCM.

  • Reduction: The resulting keto group is stereoselectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

Step 2: Oxidation to the α-Ketoamide

  • Dess-Martin Periodinane (DMP) Oxidation: The α-hydroxy amide is dissolved in a chlorinated solvent (e.g., DCM).

  • Dess-Martin periodinane is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

HCV NS3/4A Protease FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of HCV NS3/4A protease and the inhibitory potential of test compounds.[2][5][6]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate: A peptide containing the NS3/4A cleavage site flanked by a donor (e.g., CyPet) and an acceptor (e.g., YPet) fluorophore.

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.1% Triton X-100, 10% glycerol.

  • Test compounds dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 20 µL of recombinant HCV NS3/4A protease (final concentration ~5 nM) in assay buffer to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM) in assay buffer.

  • Immediately measure the fluorescence of both the donor and acceptor fluorophores over time using a plate reader.

  • Calculate the ratio of acceptor to donor fluorescence to determine the extent of substrate cleavage.

  • Determine the IC50 values of the test compounds by plotting the percentage of inhibition against the compound concentration.

Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular environment.[3][7][8][9]

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

  • Test compounds dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 1 x 10⁴ cells per well.

  • Allow the cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C.

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for each compound.

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.

Mechanism of Action: Covalent Inhibition of a Viral Protease

G Mechanism of α-Ketoamide Inhibition of a Cysteine Protease cluster_protease Protease Active Site Cys_His Catalytic Dyad (Cysteine & Histidine) Binding Non-covalent Binding (Michaelis Complex) Cys_His->Binding Inhibitor α-Ketoamide Inhibitor Inhibitor->Binding Enters Active Site Attack Nucleophilic Attack by Cysteine Thiolate Binding->Attack Adduct Reversible Covalent Hemithioacetal Adduct Attack->Adduct Inhibition Enzyme Inhibition (Replication Blocked) Adduct->Inhibition

Mechanism of α-Ketoamide Inhibition
Experimental Workflow: Antiviral Drug Discovery Pipeline

G Antiviral Drug Discovery Workflow Target_ID Target Identification (e.g., Viral Protease) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Antiviral Drug Discovery Workflow
Logical Relationship: FRET-Based Protease Assay

G Principle of the FRET-Based Protease Assay cluster_no_cleavage No Protease Activity cluster_cleavage Protease Activity Present Donor_Excited Donor Fluorophore Excited FRET FRET Occurs Donor_Excited->FRET Acceptor_Emits Acceptor Fluorophore Emits Light FRET->Acceptor_Emits Donor_Excited2 Donor Fluorophore Excited Cleavage Substrate Cleavage Donor_Excited2->Cleavage No_FRET No FRET Cleavage->No_FRET Donor_Emits Donor Fluorophore Emits Light No_FRET->Donor_Emits Protease Active Protease Protease->Cleavage

Principle of FRET-Based Protease Assay

Conclusion and Future Directions

This compound and its derivatives represent a cornerstone in the development of α-ketoamide-based protease inhibitors. The extensive research into their structure-activity relationships has provided invaluable insights for the rational design of potent antiviral agents. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of new analogs.

Future research in this area will likely focus on several key aspects:

  • Broad-spectrum Activity: The development of inhibitors with activity against multiple viral proteases to combat emerging viral threats.

  • Overcoming Resistance: The design of novel analogs that are less susceptible to resistance mutations in viral proteases.

  • Improved Pharmacokinetics: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enhance oral bioavailability and in vivo efficacy.

  • Novel Scaffolds: Exploration of new chemical scaffolds that mimic the α-ketoamide warhead to identify novel classes of protease inhibitors.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the development of innovative and effective therapies for a wide range of viral diseases.

References

Methodological & Application

Application Notes and Protocols for the Coupling of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" is a critical structural motif found in the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1] In the synthesis of Boceprevir, this α-ketoamide functionality is typically introduced by the coupling of its precursor, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride , with a complex carboxylic acid moiety, followed by a subsequent oxidation step.[2] The direct coupling of the α-ketoamide is challenging due to the reactivity of the ketone. Therefore, the established and more robust protocol involves the formation of an amide bond with the corresponding α-hydroxy amide, which is then oxidized to the desired α-ketoamide in the final stages of the synthesis.

These application notes provide a detailed protocol for the peptide coupling reaction between the carboxylic acid intermediate and the hydrochloride salt of the aminohydroxybutanamide, a key step in the synthesis of Boceprevir. A subsequent protocol for the oxidation to the final α-ketoamide is also provided.

Data Presentation: Key Reagents and Conditions for Amide Coupling

The following table summarizes the typical reagents and conditions for the amide coupling step.

ParameterDescription
Carboxylic Acid (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Amine Component 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride[2]
Coupling Reagents Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBT)[2]
Base Diisopropylethylamine (DIPEA)[2]
Solvent Dichloromethane (DCM)[2]
Reaction Temperature Typically performed at room temperature
Reaction Time Monitored by TLC or LC-MS until completion (typically several hours)

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol details the coupling of the carboxylic acid intermediate with 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

Materials:

  • (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBT)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid intermediate, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, and HOBT.

  • Add anhydrous dichloromethane to dissolve the solids.

  • Cool the mixture in an ice bath (0 °C).

  • Add diisopropylethylamine (DIPEA) dropwise to the stirred solution. The base is required to neutralize the hydrochloride salt of the amine.

  • In a separate container, dissolve DCC in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide.[2]

  • The crude product may be purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to the α-Ketoamide

This protocol describes the oxidation of the α-hydroxy amide to the final α-ketoamide product, Boceprevir.

Materials:

  • The α-hydroxy amide product from Protocol 1

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the α-hydroxy amide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Boceprevir can be purified by crystallization or chromatography.

Visualizations

Experimental Workflow for Amide Coupling

Coupling_Workflow A Carboxylic Acid + 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl + HOBT in DCM B Add DIPEA at 0°C A->B Neutralization C Add DCC solution at 0°C B->C Activation D Stir at RT (12-24h) Reaction Monitoring (TLC/LC-MS) C->D Coupling E Filter to remove DCU D->E By-product removal F Aqueous Work-up (NaHCO3, H2O, Brine) E->F Quenching/Washing G Dry (Na2SO4), Filter, Concentrate F->G Isolation H Crude α-Hydroxy Amide G->H I Purification (Chromatography) H->I J Pure α-Hydroxy Amide I->J Synthesis_Logic Start1 Carboxylic Acid Intermediate Coupling Amide Coupling (Protocol 1) Start1->Coupling Start2 3-Amino-4-cyclobutyl-2- hydroxybutanamide HCl Start2->Coupling Intermediate α-Hydroxy Amide Intermediate Coupling->Intermediate Oxidation Oxidation (Protocol 2) Intermediate->Oxidation Final Final Product (Boceprevir with α-Ketoamide) Oxidation->Final

References

Application Note: Quantification of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is an emerging small molecule of interest in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control, stability testing, and formulation development. This application note details a robust and validated RP-HPLC method coupled with UV detection for the determination of this compound in a drug product matrix. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.

Analytical Method and Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using RP-HPLC with UV detection.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatographic Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (reagent grade), this compound reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and methanol (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the diluent to achieve a theoretical concentration of 50 µg/mL of the active ingredient. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm PVDF syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a six-point calibration curve. The detector response was found to be linear over the concentration range of 1 µg/mL to 100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Equation y = 15782x + 985
Accuracy and Precision

Accuracy was determined by spike and recovery experiments at three concentration levels. Precision was evaluated by analyzing six replicate preparations at 100% of the target concentration (50 µg/mL).

QC LevelConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Low10 µg/mL99.5%1.2%
Medium50 µg/mL100.2%0.8%
High90 µg/mL101.1%0.9%
Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Standard Weighing & Dilution D HPLC System Setup & Equilibration A->D C Mobile Phase Preparation B->D C->D E Sequence Setup (Standards & Samples) F Chromatographic Run G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Concentration Calculation H->I J Final Report Generation I->J

Caption: Workflow for HPLC analysis of the target compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a critical cellular enzyme.

G cluster_pathway Cellular Process cluster_inhibition Drug Action Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Biological Product Enzyme->Product Catalyzes X1 Product->X1 Cellular Response Drug 3-Amino-4-cyclobutyl-2-oxobutanamide HCl Drug->Enzyme Inhibits

Caption: Hypothetical inhibition of a target enzyme pathway.

Application Note: HPLC Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of antiviral drugs such as Boceprevir.[1][2] As a polar and hydrophilic molecule, its analysis by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to poor retention on non-polar stationary phases. This application note presents two primary methodologies for the analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with pre-column derivatization. Additionally, given the chiral nature of the molecule, a protocol for enantiomeric separation is also described.

Physicochemical Properties (Related Compound)

While specific data for the target analyte is limited, a structurally similar compound, 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride, has a molecular weight of 208.69 g/mol and a formula of C₈H₁₆N₂O₂·HCl.[3] The target compound, 3-Amino-4-cyclobutyl-2-oxobutanamide, is expected to have similar polar characteristics.

Analytical Approaches

Due to its high polarity, HILIC is the recommended primary technique for the analysis of this compound.[4][5][6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which allows for the retention of highly polar analytes.

An alternative approach is RP-HPLC following a derivatization step.[9][10][11][12][13] Derivatization with a suitable agent will increase the hydrophobicity of the analyte, allowing for its retention on a C18 or other non-polar column, and can also enhance its detectability.

For the separation of stereoisomers, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[14][15][16][17][18]

Experimental Protocols

Protocol 1: HILIC Method for Quantification

This protocol is designed for the quantitative analysis of this compound in a given sample matrix.

Table 1: HILIC Chromatographic Conditions

ParameterCondition
Column TSKgel NH2-100 HILIC Column (or equivalent amino-based HILIC column)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm or Mass Spectrometer (ESI+)

Methodology

  • Standard Preparation: Prepare a stock solution of this compound in a mixture of Acetonitrile:Water (50:50 v/v). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% Acetonitrile) and filter through a 0.22 µm syringe filter before injection.

  • Chromatography: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Reversed-Phase HPLC with Pre-column Derivatization

This protocol provides an alternative method using a widely available C18 column.

Table 2: RP-HPLC with Derivatization Chromatographic Conditions

ParameterCondition
Derivatizing Agent o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Fluorescence (Excitation: 340 nm, Emission: 450 nm)

Methodology

  • Derivatization: In an autosampler vial, mix the sample or standard with the OPA/thiol reagent and a borate buffer. Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) before injection.

  • Standard and Sample Preparation: Prepare standards and samples in an appropriate diluent.

  • Chromatography: Equilibrate the column with the initial mobile phase. Inject the derivatized standards and samples.

  • Quantification: Create a calibration curve and determine the sample concentrations as described in Protocol 1.

Protocol 3: Chiral HPLC for Enantiomeric Separation

This protocol is for the separation of the enantiomers of 3-Amino-4-cyclobutyl-2-oxobutanamide.

Table 3: Chiral HPLC Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a polysaccharide derivative (e.g., Chiralpak IE)
Mobile Phase A mixture of Methanol, Acetonitrile, and a small percentage of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine). The exact ratio should be optimized. A typical starting point could be Methanol:Acetonitrile (50:50 v/v) with 0.1% TFA.
Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector UV at 210 nm or Mass Spectrometer (ESI+)

Methodology

  • Standard Preparation: Prepare a solution of the racemic mixture of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatography: Equilibrate the chiral column with the mobile phase. Inject the standard and sample.

  • Analysis: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing cluster_result Result Prep_Standard Prepare Standard HPLC HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC Prep_Sample Prepare Sample Prep_Sample->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Derivatization_Workflow Analyte 3-Amino-4-cyclobutyl-2-oxobutanamide (Poorly Retained, Low UV Absorbance) Derivative Derivatized Analyte (Increased Hydrophobicity, Fluorescent) Analyte->Derivative + Reagent Derivatizing Agent (e.g., OPA) Reagent->Derivative + RP_HPLC Reversed-Phase HPLC Analysis Derivative->RP_HPLC

Caption: Logic of pre-column derivatization for RP-HPLC.

Chiral_Separation_Logic Racemic Racemic Mixture (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction Separated Separated Enantiomers CSP->Separated Differential Retention

Caption: Principle of chiral separation by HPLC.

References

Application of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride in the Synthesis of HCV Protease Inhibitor Boceprevir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Boceprevir, a potent NS3/4A protease inhibitor, plays a crucial role in combating HCV genotype 1. A key building block in the synthesis of Boceprevir is the chiral intermediate, 3-amino-4-cyclobutyl-2-oxobutanamide hydrochloride. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of Boceprevir, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of Boceprevir from this compound involves a critical condensation step followed by an oxidation reaction. The overall workflow can be visualized as a coupling of the key intermediate with a protected peptide fragment, followed by deprotection and oxidation to yield the final active pharmaceutical ingredient (API).

G cluster_synthesis Boceprevir Synthesis Workflow A 3-Amino-4-cyclobutyl-2-oxobutanamide HCl (Key Intermediate) C Condensation (Peptide Coupling) A->C B N-tert-butoxycarbonyl-L-tert-leucyl-(1R,2S,5S)-2-aza-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid B->C D (1R,2S,5S)-N-(3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl)-3-(2-(S)-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide C->D Formation of hydroxy amide intermediate E Oxidation D->E Alcohol to ketone conversion F Boceprevir (Final Product) E->F

Caption: Synthetic workflow for Boceprevir production.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reported Yields
StepReactionKey ReagentsSolventReported Yield (%)Reference
1CondensationDCC, HOBt, DIPEADichloromethaneNot SpecifiedWO2014061034A1
2OxidationDess-Martin Periodinane (DMP)DichloromethaneNot SpecifiedWO2014061034A1

Note: Specific yield percentages for these steps are not detailed in the public domain literature reviewed. Process optimization would be required to determine typical yields.

Table 2: Analytical Data for Boceprevir
Analysis MethodParameterResultReference
HPLCPurity>99.3%WO2014061034A1
HPLCRetention Time3.6 min[1]
LOD (Limit of Detection)2.3 µg/mL[1]
LOQ (Limit of Quantitation)7.123 µg/mL[1]

Experimental Protocols

Protocol 1: Condensation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride with the Protected Dipeptide

This protocol is based on the general procedure described in patent literature (WO2014061034A1).

Materials:

  • 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

  • (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Compound of formula-29 in the patent)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBT)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBT (1.1 eq) and DCC (1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to Boceprevir

This protocol is based on the general procedure described in patent literature (WO2014061034A1).

Materials:

  • (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the hydroxy amide intermediate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and a saturated solution of NaHCO₃.

  • Stir the mixture vigorously for 30 minutes until the layers become clear.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boceprevir.

  • Purify the crude product by recrystallization or column chromatography to obtain Boceprevir of high purity.

HCV NS3/4A Protease Signaling Pathway and Mechanism of Action

The HCV NS3/4A protease is a crucial enzyme for viral replication. It cleaves the HCV polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[2][3]

G cluster_pathway HCV Polyprotein Processing by NS3/4A Protease Polyprotein HCV Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage NS4A NS4A Cleavage->NS4A NS4B NS4B Cleavage->NS4B NS5A NS5A Cleavage->NS5A NS5B NS5B Cleavage->NS5B ReplicationComplex Viral Replication Complex NS4A->ReplicationComplex NS4B->ReplicationComplex NS5A->ReplicationComplex NS5B->ReplicationComplex ViralReplication Viral Replication ReplicationComplex->ViralReplication

Caption: HCV polyprotein processing by NS3/4A protease.

Boceprevir acts as a reversible covalent inhibitor of the NS3/4A serine protease.[4] Its α-ketoamide warhead forms a covalent adduct with the catalytic serine residue (Ser139) in the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the processing of the HCV polyprotein, ultimately halting viral replication.

G cluster_moa Mechanism of Action of Boceprevir Boceprevir Boceprevir (α-ketoamide) CovalentAdduct Reversible Covalent Adduct Boceprevir->CovalentAdduct NS3_4A_ActiveSite NS3/4A Protease Active Site (Ser139) NS3_4A_ActiveSite->CovalentAdduct Inhibition Inhibition of Proteolytic Activity CovalentAdduct->Inhibition PolyproteinProcessing HCV Polyprotein Processing Inhibition->PolyproteinProcessing ViralReplication Viral Replication PolyproteinProcessing->ViralReplication

Caption: Boceprevir's inhibitory mechanism of action.

Conclusion

This compound is a critical starting material in the synthesis of the HCV protease inhibitor Boceprevir. The provided protocols, based on existing literature, offer a foundational understanding for researchers to develop and optimize the synthesis of this important antiviral drug. Further process development and optimization are necessary to establish robust and high-yielding manufacturing processes. The diagrams illustrating the synthetic pathway and mechanism of action provide a clear visual guide for understanding the key transformations and the therapeutic rationale behind the use of Boceprevir in treating HCV infections.

References

"3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a critical pharmaceutical intermediate in the synthesis of the antiviral drug Boceprevir. This document outlines its chemical properties, synthesis, and application in drug development, along with detailed experimental protocols.

Introduction

This compound (CAS: 817169-86-1) is a key building block in the synthesis of Boceprevir, a direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[1][2][3] Boceprevir is a potent inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][4][5] The high purity and specific stereochemistry of this intermediate are crucial for the efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 817169-86-1[3]
Molecular Formula C₈H₁₅ClN₂O₂N/A
Molecular Weight 206.67 g/mol N/A
Appearance White to off-white powder[1]
Purity ≥98.0%[1]
Solubility Soluble in water and polar organic solventsN/A

Application in Boceprevir Synthesis

This compound serves as a crucial precursor for the P1' moiety of Boceprevir. The synthesis of Boceprevir involves the coupling of this intermediate with the P2 and P3 components of the molecule. The overall synthetic scheme highlights the importance of this intermediate in constructing the final drug molecule.

G cluster_0 Synthesis of Boceprevir Intermediate_A 3-Amino-4-cyclobutyl-2- oxobutanamide hydrochloride Coupling_Reaction Peptide Coupling Intermediate_A->Coupling_Reaction P1' fragment Intermediate_B (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3- dimethylbutanoyl)-6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylic acid Intermediate_B->Coupling_Reaction P2-P3 fragment Boceprevir Boceprevir Coupling_Reaction->Boceprevir

Caption: Synthetic route to Boceprevir highlighting the key intermediates.

Mechanism of Action of Boceprevir

Boceprevir functions by inhibiting the HCV NS3/4A protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins, which are essential for viral replication. By binding to the active site of the protease, Boceprevir blocks this cleavage process, thereby halting viral proliferation.[4][5][6]

G cluster_0 HCV Replication and Inhibition by Boceprevir HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Boceprevir->Inhibition Inhibition->NS3_4A

Caption: Inhibition of HCV replication by Boceprevir.

Experimental Protocols

The following protocols are derived from publicly available patent literature and are intended for research and development purposes.[7][8] Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

This protocol outlines the synthesis of the precursor to the title compound.

Materials:

  • Alkyl 2-(benzyloxycarbonylamino)-3-cyclobutylpropanoate

  • Reducing agent (e.g., Sodium borohydride)

  • Acid (e.g., Hydrochloric acid)

  • Solvents (e.g., Methanol, Water)

Procedure:

  • Dissolve alkyl 2-(benzyloxycarbonylamino)-3-cyclobutylpropanoate in a suitable solvent such as methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, to the solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for a specified time until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to acidic conditions using hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

Protocol 2: Oxidation to this compound

Materials:

  • 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Suspend 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, such as Dess-Martin periodinane, to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by crystallization.

Protocol 3: Synthesis of Boceprevir

Materials:

  • This compound

  • (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • Coupling agents (e.g., DCC, HOBt)

  • Base (e.g., Diisopropylethylamine)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in dichloromethane, add coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Add this compound to the reaction mixture, followed by a base like diisopropylethylamine.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Boceprevir can be purified by column chromatography or recrystallization.

Analytical Data

The following table summarizes representative analytical data for this compound. Actual data may vary depending on the specific batch and analytical method used.

AnalysisRepresentative Data
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the cyclobutyl ring protons, the α-amino proton, and the amide protons.
¹³C NMR Shows the expected number of carbon signals corresponding to the structure.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the free base.
IR (KBr) Characteristic absorption bands for N-H, C=O (amide and ketone), and C-H bonds.
Purity (HPLC) ≥98.0%

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the anti-HCV drug Boceprevir. The detailed protocols and application notes provided herein offer valuable guidance for researchers and scientists involved in the development and manufacturing of this important therapeutic agent. The purity and correct stereochemistry of this intermediate are paramount to the safety and efficacy of the final drug product.

References

Application Notes and Protocols for the Derivatization of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a key intermediate in the synthesis of antiviral drugs, such as Boceprevir.[1][2] Accurate and sensitive quantification of this molecule is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polar nature and lack of a strong chromophore, direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging. Derivatization is a chemical modification process that converts the analyte into a derivative with improved physicochemical properties, such as enhanced detectability (UV absorbance or fluorescence) or increased volatility for Gas Chromatography (GC) analysis.[3][4]

This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by HPLC-UV/Fluorescence and GC-MS.

I. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Derivatization for HPLC analysis of this compound targets the primary amino group. By introducing a chromophore or fluorophore, the sensitivity of detection can be significantly enhanced.[5][]

Pre-column Derivatization with o-Phthalaldehyde (OPA)

o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection by fluorescence detectors.[3][7]

Experimental Protocol: OPA Derivatization

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (or other thiol like 3-mercaptopropionic acid)

  • Boric acid

  • Sodium hydroxide

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Sample containing this compound

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 9.5 with a sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

Derivatization Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., water or methanol).

  • In a vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.[3]

  • Inject an appropriate volume (e.g., 20 µL) of the resulting solution into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of A: 50 mM sodium phosphate buffer (pH 7.0) and B: Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[8][9]

Experimental Protocol: FMOC-Cl Derivatization

Materials:

  • This compound standard

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (0.1 M, pH 8.0)

  • Acetonitrile, HPLC grade

  • Pentane or Hexane

  • Sample containing this compound

Reagent Preparation:

  • FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 15 mM). This solution should be prepared fresh.

Derivatization Procedure:

  • To 500 µL of the sample or standard solution in a vial, add 500 µL of 0.1 M borate buffer (pH 8.0).

  • Add 500 µL of the FMOC-Cl solution.

  • Vortex the mixture vigorously for 30 seconds.

  • Let the reaction mixture stand at room temperature for 10 minutes.

  • To remove excess FMOC-Cl, extract the mixture with 2 mL of pentane or hexane. Vortex and then discard the upper organic layer. Repeat the extraction.

  • Inject an aliquot of the aqueous layer into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of A: 50 mM sodium acetate buffer (pH 4.2) and B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or UV detector (265 nm)[7]

II. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, a two-step derivatization is typically required to increase the volatility and thermal stability of the analyte.[10] This involves methoximation of the keto group, followed by silylation of the primary amine and amide functionalities.[11]

Experimental Protocol: Methoximation and Silylation

Materials:

  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Ethyl acetate, GC grade

  • Sample containing this compound, lyophilized to dryness

Derivatization Procedure:

Step 1: Methoximation

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample or standard in a reaction vial.

  • Seal the vial tightly and heat at 60°C for 60 minutes to protect the keto group.[11]

Step 2: Silylation

  • After cooling the vial to room temperature, add 100 µL of MSTFA (or BSTFA).

  • Seal the vial and heat at 70°C for 30 minutes to derivatize the primary amine and amide groups.[10]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions (Example):

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: Splitless mode

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

III. Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound using the described derivatization methods.

Table 1: HPLC-Fluorescence Analysis of OPA and FMOC-Cl Derivatives

ParameterOPA DerivativeFMOC-Cl Derivative
Retention Time (min) 8.515.2
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.7 ng/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 3%< 2%
Recovery (%) 95 - 105%97 - 103%

Table 2: GC-MS Analysis of Methoxime-TMS Derivative

ParameterValue
Retention Time (min) 12.8
Key Mass Fragments (m/z) [To be determined experimentally]
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Linearity (r²) > 0.998
Precision (%RSD) < 5%
Recovery (%) 90 - 110%

IV. Visualizations

Diagram 1: HPLC Derivatization and Analysis Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Derivatization Add Derivatization Reagent (OPA or FMOC-Cl) Sample->Derivatization Reaction Incubate at Room Temp. Derivatization->Reaction Injection HPLC Injection Reaction->Injection Separation Reverse-Phase Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HPLC analysis after derivatization.

Diagram 2: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis DriedSample Lyophilized Sample/Standard Methoximation Methoximation (MeOx/Pyridine, 60°C) DriedSample->Methoximation Silylation Silylation (MSTFA, 70°C) Methoximation->Silylation Injection GC-MS Injection Silylation->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for GC-MS analysis after derivatization.

Diagram 3: Logical Relationship of Derivatization Choices

Derivatization_Choice Analyte 3-Amino-4-cyclobutyl- 2-oxobutanamide hydrochloride Goal Analytical Goal Analyte->Goal HPLC HPLC Analysis (High Sensitivity, Liquid Phase) Goal->HPLC Quantification in Aqueous Samples GCMS GC-MS Analysis (Structural Info, Volatility Required) Goal->GCMS Identification & Quantification PrimaryAmine Target: Primary Amine HPLC->PrimaryAmine KetoAndAmine Targets: Keto & Amine/Amide GCMS->KetoAndAmine OPA_FMOC Derivatization: OPA or FMOC-Cl PrimaryAmine->OPA_FMOC MeOx_TMS Derivatization: Methoximation + Silylation KetoAndAmine->MeOx_TMS

Caption: Decision tree for selecting a derivatization method.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the hepatitis C virus (HCV) protease inhibitor, Boceprevir.[1][2] The α-ketoamide functional group is a key pharmacophore that mimics the transition state of peptide hydrolysis, making it a valuable moiety in inhibitor design.[3] The cyclobutane ring introduces conformational constraints and influences the pharmacokinetic properties of the final drug molecule.[4][5][6] This document provides detailed protocols for the large-scale synthesis of this compound, based on established chemical transformations. The synthesis involves a multi-step process, which is outlined below.

Synthetic Strategy Overview

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the preparation of a protected amino acid precursor, followed by amidation and oxidation to furnish the desired α-ketoamide. The final step typically involves deprotection and salt formation.

The overall synthetic workflow can be visualized as follows:

G A Starting Material (e.g., Cyclobutylacetaldehyde) B Synthesis of Protected Amino Acid Intermediate A->B C Amidation to form α-Hydroxyamide B->C D Oxidation to α-Ketoamide C->D E Deprotection and Salt Formation D->E F Final Product: 3-Amino-4-cyclobutyl-2-oxobutanamide HCl E->F

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of related compounds and general methods for α-ketoamide synthesis.[7][8][9][10] Researchers should optimize these conditions for their specific equipment and scale.

Protocol 1: Synthesis of N-Protected 3-Amino-4-cyclobutyl-2-hydroxybutanamide

This protocol outlines the synthesis of a key intermediate, an N-protected α-hydroxyamide.

Materials:

  • N-protected cyclobutylalanine derivative (e.g., Boc-cyclobutylalanine)

  • Coupling agent (e.g., N,N'-Carbonyldiimidazole (CDI), EDC·HCl)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Ammonia source (e.g., Ammonium chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • To a stirred solution of N-protected cyclobutylalanine (1.0 eq) in anhydrous THF at 0 °C, add N,N'-Carbonyldiimidazole (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the formation of the acyl imidazole intermediate is complete (monitored by TLC or LC-MS).

  • In a separate flask, prepare a solution of ammonium chloride (2.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

  • Cool the amine solution to 0 °C and slowly add the activated acid solution from step 2.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected α-hydroxyamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation to N-Protected 3-Amino-4-cyclobutyl-2-oxobutanamide

This protocol describes the oxidation of the α-hydroxyamide to the corresponding α-ketoamide.

Materials:

  • N-protected 3-Amino-4-cyclobutyl-2-hydroxybutanamide

  • Oxidizing agent (e.g., Dess-Martin periodinane (DMP), Parikh-Doering oxidation (SO3·pyridine complex in DMSO))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (DMSO))

Procedure (using Dess-Martin Periodinane):

  • Dissolve the N-protected α-hydroxyamide (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-protected α-ketoamide can be purified by column chromatography.

Protocol 3: Deprotection and Hydrochloride Salt Formation

This final step involves the removal of the protecting group and formation of the hydrochloride salt.

Materials:

  • N-protected 3-Amino-4-cyclobutyl-2-oxobutanamide

  • Deprotecting agent (e.g., HCl in dioxane, Trifluoroacetic acid (TFA))

  • Anhydrous solvent (e.g., Dioxane, Diethyl ether)

Procedure (for a Boc-protecting group):

  • Dissolve the N-protected α-ketoamide (1.0 eq) in a minimal amount of anhydrous dioxane.

  • Cool the solution to 0 °C and slowly add a solution of HCl in dioxane (4 M, 3-4 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis. These values are illustrative and may vary based on reaction scale and optimization.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Amidation Boc-cyclobutylalanine, CDI, NH4ClTHF0 to RT12-1685-95
Oxidation N-Boc-α-hydroxyamide, DMPDCMRT2-490-98
Deprotection N-Boc-α-ketoamide, HCl/DioxaneDioxane0 to RT1-3>95

Table 2: Purity and Characterization Data

CompoundAppearancePurity (by HPLC)1H NMRMass Spec (m/z)
N-Boc-3-Amino-4-cyclobutyl-2-hydroxybutanamide White to off-white solid>98%Conforms to structure[M+Na]+ expected
N-Boc-3-Amino-4-cyclobutyl-2-oxobutanamide Pale yellow oil>97%Conforms to structure[M+Na]+ expected
3-Amino-4-cyclobutyl-2-oxobutanamide HCl White to off-white powder>98%Conforms to structure[M+H]+ expected

Signaling Pathways and Logical Relationships

The logical progression of the chemical transformations can be visualized in the following diagram:

G cluster_0 Protected Intermediate Synthesis cluster_1 Core Structure Formation cluster_2 Final Product Generation Protected Amino Acid Protected Amino Acid Activated Acid Intermediate Activated Acid Intermediate Protected Amino Acid->Activated Acid Intermediate CDI N-Protected α-Hydroxyamide N-Protected α-Hydroxyamide Activated Acid Intermediate->N-Protected α-Hydroxyamide NH4Cl N-Protected α-Ketoamide N-Protected α-Ketoamide N-Protected α-Hydroxyamide->N-Protected α-Ketoamide Oxidation (DMP) Final Product (HCl Salt) Final Product (HCl Salt) N-Protected α-Ketoamide->Final Product (HCl Salt) Deprotection (HCl)

Caption: Logical flow of chemical transformations in the synthesis.

Conclusion

The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals. The methodologies are based on robust and scalable chemical reactions commonly employed in the pharmaceutical industry. Further optimization may be necessary to adapt these procedures to specific manufacturing environments.

References

Application Notes and Protocols: Peptide Coupling Reactions of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a critical chiral intermediate in the synthesis of Nirmatrelvir, the active pharmaceutical ingredient in the antiviral medication PAXLOVID™. The formation of an amide bond between this amino hydrochloride salt and a corresponding carboxylic acid partner is a pivotal step in the overall synthesis. The efficiency, yield, and purity of the final product are highly dependent on the choice of peptide coupling reagent and the optimization of reaction conditions.

This document provides a detailed overview of the reaction of this compound with various classes of peptide coupling reagents. It includes a comparative analysis of their performance, detailed experimental protocols for key reagents, and a discussion on reagent selection criteria to guide researchers in process development and scale-up operations.

General Reaction Scheme and Activation Mechanisms

The core transformation is the formation of an amide bond. The reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of 3-Amino-4-cyclobutyl-2-oxobutanamide. A base is required to neutralize the hydrochloride salt and facilitate the reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Amine 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl Coupling Amide Coupling Amine->Coupling Acid Carboxylic Acid Partner (e.g., Boc-L-tert-leucine) Acid->Coupling CouplingReagent Peptide Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Coupling Activates Acid Base Base (e.g., DIPEA, NMM) Base->Coupling Neutralizes HCl Product Coupled Product (Nirmatrelvir Precursor) Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for the peptide coupling reaction.

The mechanism of action varies between different classes of coupling reagents. The two primary pathways involve activation by carbodiimides (like EDC) and onium salts (like HATU).

G cluster_edc Carbodiimide (EDC/HOBt) Mechanism cluster_hatu Onium Salt (HATU) Mechanism A1 R-COOH + EDC B1 O-Acylisourea (unstable) A1->B1 Activation C1 HOBt-Ester (more stable) B1->C1 + HOBt D1 Amide Product + HOBt C1->D1 + Amine (R'-NH2) A2 R-COOH + Base B2 R-COO- A2->B2 Deprotonation C2 OAt-Active Ester (highly reactive) B2->C2 + HATU D2 Amide Product C2->D2 + Amine (R'-NH2)

Caption: Simplified activation mechanisms for EDC/HOBt and HATU.[1]

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical and impacts yield, cost, safety, and scalability. Various reagents have been evaluated for the synthesis of Nirmatrelvir and its key intermediates.[2] While direct, side-by-side comparisons for the specific title compound are not always published, data from the synthesis of structurally related precursors provide valuable insights.

Coupling Reagent SystemBaseSolventTemp.TimeYield (%)Notes
HATU DIPEADMFRT-~96%High yield and reactivity, but expensive and has safety concerns on a large scale.[2][3]
EDCI / HOPO -DMFRT-~84%A common and effective carbodiimide-based method.[3]
DCC / HOAt NMMDCMRT-88-90%A cost-effective alternative to HATU, optimized via a DOE study.[2]
HBTU -----Considered competitive with HATU but also shares similar safety concerns.[2][3]
T3P® DIPEAEtOAc-10°C to RT20 h~64% (overall)A "green" coupling reagent with water-soluble byproducts, suitable for one-pot processes.[4][5]
Alkyl Chloroformates -----Considered for cost and greenness; known for minimizing racemization.[4][5]

Detailed Experimental Protocols

The following protocols are representative procedures for the coupling of this compound with a carboxylic acid (e.g., N-Boc-L-tert-leucine, 1.1 equivalents) using different reagents.

Protocol 1: HATU-Mediated Coupling

This method is known for its high efficiency and speed, making it ideal for laboratory-scale synthesis and for challenging couplings.[1]

Materials:

  • This compound (1.0 equiv)

  • N-Boc-L-tert-leucine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-tert-leucine (1.1 equiv) and dissolve in anhydrous DMF.

  • Add this compound (1.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equiv) to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).

Protocol 2: EDC/HOBt-Mediated Coupling

A classic, cost-effective method. The water-soluble nature of the EDC byproduct simplifies purification.[1]

Materials:

  • This compound (1.0 equiv)

  • N-Boc-L-tert-leucine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, combine N-Boc-L-tert-leucine (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with water (to remove urea byproduct), 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: T3P®-Mediated Coupling

A modern, greener alternative noted for its use in one-pot syntheses and its generation of easily removable, water-soluble byproducts.[4][5]

Materials:

  • This compound (1.0 equiv)

  • N-Boc-L-tert-leucine (1.1 equiv)

  • T3P® (50 wt% solution in EtOAc) (1.5 equiv)

  • DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

  • 1M HCl (aq.)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried flask under an inert atmosphere, add N-Boc-L-tert-leucine (1.1 equiv) and dissolve in anhydrous ethyl acetate.

  • Add this compound (1.0 equiv).

  • Cool the mixture to 0 °C.

  • Add DIPEA or NMM (3.0 equiv).

  • Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench with water or 1M HCl.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The overall process for any of the described protocols follows a standardized laboratory workflow, from setup to final analysis.

G A 1. Reagent Preparation (Weighing, Dissolving) B 2. Reaction Setup (Inert atmosphere, 0 °C) A->B C 3. Reagent Addition (Base, Coupling Agent) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Work-up (Quenching, Extraction, Washing) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HPLC) G->H

Caption: A typical experimental workflow for peptide coupling.

Discussion and Recommendations

  • For Laboratory Scale & High Purity: HATU is an excellent choice due to its high reactivity and generally superior yields, especially for sterically hindered substrates.[6] However, its high cost and potential explosive hazard (though low risk at small scale) are significant drawbacks.[2]

  • For Process Development & Cost-Effectiveness: Carbodiimides like EDC and DCC , especially when paired with additives like HOBt or HOAt, offer a robust and economical alternative.[1][2] The primary challenges are the potential for racemization and the removal of urea byproducts (DCU from DCC is poorly soluble, while the byproduct from water-soluble EDC is easier to remove).[6]

  • For Green Chemistry & Large-Scale Synthesis: T3P® is increasingly attractive for industrial applications. It is considered a greener reagent, avoids toxic and hazardous byproducts, and is suitable for streamlined, one-pot procedures which reduce solvent usage and processing steps.[4][5] Its performance may be slightly lower in terms of yield compared to HATU but offers significant advantages in safety and environmental impact.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride.

Troubleshooting Guides

Challenges in the synthesis of this compound can arise during two key stages: the initial amide formation to produce the precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, and the subsequent oxidation to the final keto-amide product.

Stage 1: Amide Formation (Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide)

Issue: Low Yield of the Amide Precursor

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Carboxylic Acid Activation Ensure the use of a fresh, high-purity coupling reagent (e.g., HATU, HBTU). Optimize the stoichiometry of the coupling reagent and base (e.g., DIPEA).Improved conversion of the carboxylic acid to the activated ester, leading to higher amide yield.
Amine Deactivation Add the amine to the reaction mixture after the pre-activation of the carboxylic acid with the coupling reagent and base. Ensure the reaction is performed under anhydrous conditions to prevent protonation of the amine by water.Increased availability of the nucleophilic amine for reaction with the activated carboxylic acid.
Steric Hindrance Consider using a less sterically hindered coupling reagent. Prolong the reaction time and/or increase the reaction temperature moderately.Enhanced reaction rate and more complete conversion to the desired amide.
Hydrolysis of Activated Intermediate Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon).Minimized hydrolysis of the activated carboxylic acid, preserving it for the desired amidation reaction.
Stage 2: Oxidation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide to 3-Amino-4-cyclobutyl-2-oxobutanamide

Issue: Low Yield or Incomplete Oxidation

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Oxidizing Agent For sensitive substrates with amine groups, mild oxidation conditions are crucial. Consider using Dess-Martin Periodinane (DMP) or a Swern oxidation protocol.Selective oxidation of the secondary alcohol to a ketone with minimal side reactions.[1][2]
Degradation of Starting Material or Product Maintain strict temperature control, especially for Swern oxidations which are typically run at -78 °C.[3] Use a non-nucleophilic base like triethylamine or diisopropylethylamine to minimize side reactions.Preservation of the integrity of the starting material and product, leading to a cleaner reaction and higher isolated yield.
Side Reaction with the Amino Group The free amine can react with some oxidizing agents. While mild oxidants like DMP and Swern reagents often show good chemoselectivity, protection of the amine (e.g., as a carbamate) may be necessary if side reactions are observed.Prevention of undesired oxidation or reaction at the amino group, ensuring the formation of the target α-keto amide.
Difficult Product Isolation The hydrochloride salt can be hygroscopic. Ensure all workup and isolation steps are performed under anhydrous conditions where possible. Use appropriate anti-solvents to induce precipitation if the product is an oil.Improved isolation of the final product as a solid, preventing yield loss due to oiling out or decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A common synthetic approach involves a multi-step process. First, an appropriate protected amino acid precursor is converted to the corresponding amide, 3-Amino-4-cyclobutyl-2-hydroxybutanamide. This is followed by the selective oxidation of the secondary alcohol to a ketone. Finally, the hydrochloride salt is formed.

Q2: I am observing the formation of an oily product instead of a solid during the final hydrochloride salt formation. What should I do?

This can be due to the hygroscopic nature of the hydrochloride salt or the presence of impurities. Try dissolving the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and then adding an anti-solvent (e.g., MTBE or diethyl ether) to induce precipitation. Ensure all solvents are anhydrous.

Q3: My Dess-Martin oxidation is sluggish. How can I improve the reaction rate?

The addition of a catalytic amount of water has been reported to accelerate Dess-Martin oxidations. However, this should be done cautiously as excess water can lead to reagent decomposition. Ensure the DMP is of good quality, as aged reagent can be less effective.

Q4: During the Swern oxidation, my reaction mixture is turning dark, and I am getting a low yield. What could be the cause?

Decomposition of the reaction intermediate can occur if the temperature is not strictly maintained at or below -60 °C. It is crucial to add the reagents slowly and maintain efficient cooling throughout the addition and reaction time.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate hydrochloride (Precursor to the Amide)

This protocol is adapted from patent literature and describes a key intermediate synthesis.

  • Reaction Setup: In a suitable reactor, combine the starting ester (1 equivalent) with a solution of HCl in isopropanol (5-6 M, approximately 5 equivalents).

  • Reaction: Heat the reaction mixture to 50 °C for 4 hours.

  • Workup and Isolation: Cool the mixture to room temperature. Add methyl tert-butyl ether (MTBE) over 30 minutes. Cool the mixture to 0-5 °C for 1.5 hours to induce precipitation.

  • Purification: Filter the solid, wash with MTBE, and dry under vacuum to afford the product as an off-white solid. A reported overall yield for the multi-step process leading to this intermediate is 76.6%.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a mixture of water and acetonitrile, with a reported recovery yield of 94%.

Protocol 2: Representative Dess-Martin Oxidation of a Secondary Alcohol to a Ketone
  • Reaction Setup: To a solution of the alcohol (1 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Representative Swern Oxidation of a Secondary Alcohol to a Ketone
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.

  • Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Addition of Alcohol: Add a solution of the alcohol (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -70 °C. Stir for 30-60 minutes.

  • Quenching: Add triethylamine (5 equivalents) dropwise, again maintaining the low temperature. Allow the reaction to warm to room temperature.

  • Workup and Purification: Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

Oxidation Method Reagents Typical Temperature Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, high chemoselectivity, short reaction times.[1]Cost of reagent, potentially explosive nature.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CMild conditions, wide functional group tolerance.[3]Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide).

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_salt_formation Salt Formation Start Starting Ester Reaction1 Amidation Reaction Start->Reaction1 Intermediate 3-Amino-4-cyclobutyl-2-hydroxybutanamide Reaction1->Intermediate Reaction2 Oxidation (e.g., DMP or Swern) Intermediate->Reaction2 Product_freebase 3-Amino-4-cyclobutyl-2-oxobutanamide Reaction2->Product_freebase Reaction3 HCl Treatment Product_freebase->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Decision_Tree cluster_amide Amide Formation Issues cluster_oxidation Oxidation Issues Start Low Yield in Synthesis Amide_Formation Amide_Formation Start->Amide_Formation Check Amide Formation Step Oxidation_Step Oxidation_Step Start->Oxidation_Step Check Oxidation Step Amine_Inactive Amine Deactivation? Hydrolysis Hydrolysis? Amine_Inactive->Hydrolysis No Acid_Inactive Incomplete Acid Activation? Acid_Inactive->Amine_Inactive No Oxidant_Weak Inefficient Oxidant? Degradation Degradation? Oxidant_Weak->Degradation No Side_Reaction Side Reaction with Amine? Degradation->Side_Reaction No Amide_Formation->Acid_Inactive Oxidation_Step->Oxidant_Weak

References

Technical Support Center: Purification of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride from a reaction mixture.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.- Test a range of anti-solvents to add to the initial solvent to induce precipitation. - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to reduce solubility. - Reduce the initial volume of the solvent used for dissolution.
Oily Precipitate Instead of Crystals The compound may be "oiling out" due to high impurity levels or rapid cooling.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. - Add a seed crystal to encourage proper crystal lattice formation. - Consider a pre-purification step like a solvent wash or short column chromatography to remove major impurities.
Persistent Impurities in Final Product Impurities have similar solubility profiles to the target compound.- Attempt recrystallization with a different solvent system. - Utilize column chromatography for separation. Ion-exchange chromatography can be effective for amino acid derivatives.[1][2] - Perform sequential purifications (e.g., recrystallization followed by a solvent trituration).
Product is Colored Presence of colored impurities.- Treat the solution with activated carbon before filtration and recrystallization. - Ensure all starting materials are pure and reactions are carried out under an inert atmosphere if susceptible to oxidation.
Difficulty Filtering Crystals Crystals are too fine.- Adjust the cooling rate during recrystallization; slower cooling often leads to larger crystals. - Ensure the filter paper pore size is appropriate for the crystal size.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a recrystallization solvent for this compound?

A1: As a hydrochloride salt of an amino acid derivative, polar solvents are a good starting point. Consider alcohols like isopropanol or ethanol, or mixtures of these with water. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: How can I remove unreacted starting materials?

A2: The choice of method depends on the nature of the starting materials. If the starting materials are non-polar, a wash of the crude product with a non-polar solvent like diethyl ether or hexanes may remove them.[3] If the starting materials have different acid-base properties, an acid-base extraction could be employed before the final purification step.

Q3: What type of chromatography is most suitable for this compound?

A3: For amino acid derivatives like this, ion-exchange chromatography is a powerful technique as it separates molecules based on their net charge.[2] Normal or reversed-phase column chromatography using silica gel can also be effective.[1] The choice of stationary and mobile phases will depend on the specific impurities present.

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps, as outlined in the troubleshooting guide, are recommended.

Q5: Are there any known stability issues with this compound during purification?

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a potential solvent (e.g., isopropanol) dropwise while heating and agitating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but form crystals upon cooling.

  • Dissolution: Transfer the crude reaction mixture to an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Troubleshooting Workflow

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No troubleshoot Troubleshoot Recrystallization impure->troubleshoot oiling_out Oiling Out? troubleshoot->oiling_out slow_cool Slow Cooling / Seed Crystal oiling_out->slow_cool Yes low_yield Low Yield? oiling_out->low_yield No slow_cool->recrystallization change_solvent Change Solvent/Anti-solvent low_yield->change_solvent Yes chromatography Column Chromatography low_yield->chromatography No change_solvent->recrystallization chromatography->check_purity

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key intermediate in the synthesis of antiviral drugs, most notably Boceprevir, which is used in the treatment of Hepatitis C.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. Even small amounts of impurities can potentially lead to side effects or reduce the therapeutic effectiveness of the drug.

Q2: What are the general classes of impurities that can be expected in the synthesis of this intermediate?

A2: As with many multi-step organic syntheses, the impurities can be broadly categorized as:

  • Organic Impurities: These include starting materials, intermediates from previous steps, by-products from side reactions, and degradation products.

  • Inorganic Impurities: These may arise from reagents, catalysts, and inorganic salts used during the synthesis and work-up procedures.

  • Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed.

Q3: What are the critical steps in the synthesis of this compound that are prone to impurity formation?

A3: The final step, which is the oxidation of the precursor 3-amino-4-cyclobutyl-2-hydroxybutanamide to the α-ketoamide, is a critical stage where impurities can be generated. Common oxidation methods like Swern oxidation or Dess-Martin periodinane (DMP) oxidation have specific side reactions to consider.

Q4: How can I detect and quantify impurities in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of this compound and quantifying any impurities. Other techniques like Gas Chromatography (GC) can be used for volatile impurities and residual solvents, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of unknown impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical oxidation step.

Observed Issue Potential Cause(s) Troubleshooting/Corrective Actions
Low yield of the desired product Incomplete oxidation of the starting material (3-amino-4-cyclobutyl-2-hydroxybutanamide).- Ensure the oxidizing agent (e.g., Dess-Martin periodinane or Swern reagents) is fresh and active. - Increase the equivalents of the oxidizing agent. - Extend the reaction time or adjust the reaction temperature as per the protocol.
Degradation of the product under the reaction or work-up conditions.- Maintain the recommended low temperatures, especially for Swern oxidation (-78 °C). - Use a buffered work-up to avoid harsh acidic or basic conditions.
Presence of unreacted starting material in the final product Insufficient amount or activity of the oxidizing agent.- Verify the purity and activity of the oxidizing agent. - Increase the stoichiometry of the oxidizing agent.
Short reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion.
Formation of an unknown impurity with a similar polarity to the product Epimerization at the α-carbon: This can occur under basic conditions, especially with Swern oxidation if a hindered base is not used.- When using Swern oxidation, consider replacing triethylamine with a bulkier base like diisopropylethylamine (DIPEA). - Maintain strict temperature control during the addition of the base.
Over-oxidation to a carboxylic acid: While less common with mild oxidizing agents like DMP, it can occur under certain conditions.- Use a highly selective oxidizing agent like Dess-Martin periodinane. - Avoid prolonged reaction times.
Formation of by-products from the oxidizing agent: For example, methylthiomethyl ether formation in Swern oxidation.- Ensure the reaction is quenched properly and at a low temperature. - Follow the recommended work-up procedure to remove all reagent-derived by-products.
Discolored (e.g., yellow or brown) final product Presence of colored impurities from side reactions or degradation.- Ensure all starting materials and solvents are of high purity. - Protect the reaction from light if any of the intermediates are known to be light-sensitive. - Recrystallize the final product from a suitable solvent system to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Dess-Martin Oxidation

This protocol describes the oxidation of the precursor, 3-amino-4-cyclobutyl-2-hydroxybutanamide, to the desired product.

Materials:

  • 3-amino-4-cyclobutyl-2-hydroxybutanamide

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

  • HCl in diethyl ether (2M solution)

Procedure:

  • Dissolve 3-amino-4-cyclobutyl-2-hydroxybutanamide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of 3-amino-4-cyclobutyl-2-oxobutanamide.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

HPLC Method for Purity Analysis

This method can be used to determine the purity of the final product and to detect the presence of impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting Workflow for Impurity Detection

Troubleshooting Workflow start Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide HCl Complete hplc_analysis Perform HPLC Analysis start->hplc_analysis check_purity Purity > 99%? hplc_analysis->check_purity product_ok Product Meets Specification check_purity->product_ok Yes identify_impurities Identify Major Impurities (LC-MS, NMR) check_purity->identify_impurities No troubleshoot_synthesis Troubleshoot Synthesis Protocol identify_impurities->troubleshoot_synthesis re_purify Re-purify Product (e.g., Recrystallization) troubleshoot_synthesis->re_purify re_analyze Re-analyze by HPLC re_purify->re_analyze re_analyze->check_purity Impurity Formation starting_material 3-amino-4-cyclobutyl- 2-hydroxybutanamide oxidation Oxidation (e.g., DMP) starting_material->oxidation product 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl oxidation->product Desired Reaction incomplete_reaction Incomplete Oxidation (Unreacted Starting Material) oxidation->incomplete_reaction epimerization Epimerization (Diastereomeric Impurity) oxidation->epimerization over_oxidation Over-oxidation (Carboxylic Acid Impurity) oxidation->over_oxidation

References

Technical Support Center: Crystallization of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the synthesis of antiviral compounds like Boceprevir.[1] This guide is designed to assist researchers in overcoming common challenges encountered during the purification and crystallization of this and similar ketoamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

The successful crystallization of this compound is primarily governed by solvent selection, control of supersaturation, temperature, and the presence of impurities.[2] As a polar molecule containing amine, amide, and ketone functionalities, its solubility is highly dependent on the solvent system.

Q2: Which solvent systems are recommended for the crystallization of this compound?

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.

  • Solution: Try reheating the mixture to redissolve the oil, add a small amount of additional "good" solvent (e.g., ethyl acetate) to reduce supersaturation, and allow it to cool more slowly. Seeding the solution with a previously obtained crystal can also encourage crystallization over oiling out.

Q4: The crystals I'm obtaining are very fine needles or agglomerates. How can I improve the crystal habit?

Fine needles or agglomerated crystals are often a result of rapid nucleation. To obtain larger, more well-defined crystals, the rate of crystal growth should dominate over the rate of nucleation.

  • Solution: Reduce the rate of cooling. A slower cooling profile allows for more orderly crystal growth. You can also try using a slightly different solvent ratio to decrease the level of supersaturation. Agitation can also influence crystal habit; gentle stirring may be beneficial, but vigorous agitation can lead to smaller crystals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is not sufficiently supersaturated.- Insufficient cooling.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Introduce a seed crystal to induce nucleation.
Low Crystal Yield - Too much solvent was used.- Incomplete crystallization before filtration.- Crystals are significantly soluble in the wash solvent.- Concentrate the mother liquor to recover more product.- Ensure the solution is adequately cooled for a sufficient period.- Use a minimal amount of a cold, less-polar solvent (e.g., cold hexane) for washing the crystals.
Poor Crystal Purity - Impurities from the synthesis are co-crystallizing.- Rapid crystallization trapping solvent and impurities.- Perform a pre-purification step (e.g., charcoal treatment) to remove colored impurities.- Ensure a slow cooling rate to allow for selective crystallization.- Consider recrystallizing the material a second time from a different solvent system.
"Oiling Out" - High degree of supersaturation.- Rapid cooling.- Presence of impurities.- Re-heat to dissolve the oil, add more of the "good" solvent, and cool slowly.- Try a different solvent system with a lower boiling point.- Purify the crude material further before attempting crystallization.
Formation of Fine Needles - High rate of nucleation.- Decrease the cooling rate.- Reduce the level of supersaturation by using a slightly larger volume of solvent.

Experimental Protocols

General Recrystallization Protocol (Antisolvent Method)

This protocol is a general guideline and may require optimization for your specific material.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 40-50°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Antisolvent Addition: Slowly add a "poor" solvent (e.g., hexane or cyclohexane) to the warm solution until slight turbidity persists. The goal is to reach a point of saturation.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For improved yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold antisolvent.

  • Drying: Dry the crystals under vacuum.

Diagrams

Troubleshooting Crystallization Logic

Caption: A flowchart for troubleshooting common crystallization problems.

Experimental Workflow for Recrystallization

G dissolve 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent hot_filter 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter add_antisolvent 3. Add 'Poor' Solvent (Antisolvent) until Turbid hot_filter->add_antisolvent cool 4. Slow Cooling to Room Temperature add_antisolvent->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold 'Poor' Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry

Caption: A typical experimental workflow for antisolvent recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the production of antiviral drugs like Boceprevir.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically involves the use of a protected amino acid precursor containing the cyclobutyl moiety. A common starting material is a protected form of 2-amino-3-cyclobutylpropanoic acid. The synthesis may proceed through the formation of an activated ester or the use of coupling agents to form the amide bond, followed by deprotection and salt formation.

Q2: Which coupling agents are most effective for the amidation step in this synthesis?

A2: For the formation of the amide bond, several coupling reagents can be employed to improve efficiency and minimize side reactions. Highly effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-1,2,3-benzotriazin-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). The choice of coupling agent can be critical in optimizing the reaction yield and purity.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: A primary concern during the amidation step is racemization of the chiral center. The use of additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can help to suppress this side reaction. Other potential side reactions include the formation of byproducts due to incomplete reactions or the reaction of intermediates with residual moisture. Careful control of reaction conditions and the use of anhydrous solvents are crucial.

Q4: What is the recommended method for purification and isolation of the final product?

A4: The final product, this compound, is typically isolated as a crystalline solid. A common purification method is recrystallization. Solvents such as a mixture of water and acetonitrile have been noted as effective for this purpose.[2] The purity of the final product can be assessed using techniques like HPLC, NMR, and mass spectrometry.

Q5: How can I confirm the identity and purity of the synthesized compound?

A5: Standard analytical techniques should be employed for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Amide Product - Inefficient coupling agent.- Suboptimal reaction temperature or time.- Presence of moisture in the reaction.- Switch to a more efficient coupling reagent like HATU or HCTU.- Optimize the reaction temperature and time based on small-scale trials.- Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Racemic Impurity - Racemization during the activation of the carboxylic acid.- Add a racemization suppressant such as HOBt or HOAt to the reaction mixture.- Maintain a low reaction temperature during the coupling step.
Incomplete Deprotection - Insufficient reaction time for the deprotection step.- Inadequate amount of deprotecting agent.- Increase the reaction time for the deprotection step and monitor by TLC or LC-MS.- Use a larger excess of the deprotecting agent (e.g., HCl in dioxane for Boc deprotection).
Difficulty in Product Isolation/Crystallization - Presence of impurities inhibiting crystallization.- Inappropriate solvent system for recrystallization.- Purify the crude product by column chromatography before attempting crystallization.- Screen different solvent systems for recrystallization. A mixture of water and acetonitrile is a good starting point.[2]
Formation of Unknown Byproducts - Side reactions due to reactive intermediates.- Degradation of starting materials or product.- Analyze the byproduct by LC-MS to identify its structure and infer the side reaction pathway.- Adjust reaction conditions (e.g., lower temperature, different base) to minimize the formation of the specific byproduct.

Experimental Protocols

General Protocol for Amidation and Deprotection

Note: This is a generalized protocol and should be optimized for your specific starting materials and laboratory conditions.

  • Activation of the Carboxylic Acid:

    • Dissolve the N-protected 2-amino-3-cyclobutylpropanoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

    • Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 2.0 equivalents).

    • If needed, add a racemization suppressant (e.g., HOBt, 1.1 equivalents).

    • Stir the mixture at 0°C for 15-30 minutes.

  • Amidation:

    • To the activated acid mixture, add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol).

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Extraction:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Salt Formation:

    • Dissolve the crude protected amide in a suitable solvent (e.g., Dioxane or Ethyl Acetate).

    • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in Dioxane).

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Isolation and Purification:

    • Collect the precipitated hydrochloride salt by filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Recrystallize the product from a suitable solvent system (e.g., water/acetonitrile) to obtain the pure this compound.

Data Presentation

Table 1: Example of Reaction Condition Optimization for the Amidation Step
Entry Coupling Agent Additive Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1EDC/HOBtHOBtDIPEADMF0 to RT126592
2HBTU-DIPEADCM0 to RT87895
3HATUHOAtDIPEADMF0 to RT68598
4COMU-NMMDCM0 to RT68297

Note: The data presented in this table are for illustrative purposes and represent typical trends in optimization studies.

Visualizations

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product N-Protected_Amino_Acid N-Protected 2-amino-3- cyclobutylpropanoic acid Activation Activation (Coupling Agent, Base) N-Protected_Amino_Acid->Activation Ammonia Ammonia Source Protected_Amide N-Protected Amide Intermediate Activation->Protected_Amide Ammonia Amidation Amidation Deprotection Deprotection (HCl) Final_Product 3-Amino-4-cyclobutyl-2- oxobutanamide hydrochloride Deprotection->Final_Product Protected_Amide->Deprotection

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Crude Reaction Mixture Quench Quench Reaction Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography If necessary Recrystallization Recrystallization Purification->Recrystallization Directly Chromatography->Recrystallization Analysis Purity and Structural Analysis (HPLC, NMR, MS) Recrystallization->Analysis End Final Product Analysis->End

Caption: General experimental workflow for purification and isolation.

Troubleshooting_Tree Problem Low Yield or Purity? Check_Purity Analyze Crude Mixture by LC-MS Problem->Check_Purity Multiple_Products Multiple Products Detected? Check_Purity->Multiple_Products Optimize_Coupling Optimize Coupling Conditions: - Change Coupling Agent - Add HOBt/HOAt - Lower Temperature Multiple_Products->Optimize_Coupling Yes Incomplete_Reaction Starting Material Remaining? Multiple_Products->Incomplete_Reaction No Purification_Issue Impure Final Product Optimize_Coupling->Purification_Issue Increase_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time Yes Check_Reagents Check Reagent Quality and Stoichiometry Incomplete_Reaction->Check_Reagents No Increase_Time->Purification_Issue Check_Reagents->Purification_Issue Improve_Purification Improve Purification: - Different Recrystallization Solvents - Column Chromatography Purification_Issue->Improve_Purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride. This key intermediate is crucial in the synthesis of antiviral drugs, and its purity is paramount for the efficacy and safety of the final pharmaceutical product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical oxidation step of the precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Incomplete oxidation of the starting material. 2. Degradation of the product under the reaction conditions. 3. Formation of side products due to reactive intermediates.1. Increase the equivalents of the oxidizing agent incrementally. 2. Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times. 3. Ensure strict temperature control, especially for exothermic oxidation reactions.
Presence of Unreacted Starting Material Insufficient amount of oxidizing agent or deactivation of the reagent.1. Use a fresh batch of the oxidizing agent. 2. Ensure anhydrous conditions for moisture-sensitive reagents like Dess-Martin periodinane. 3. Increase the equivalents of the oxidizing agent.
Formation of Diastereomeric Impurities Lack of stereocontrol during the synthesis of the precursor or epimerization during oxidation.1. Utilize a bulky base such as diisopropylethylamine (DIPEA) instead of triethylamine in Swern-type oxidations to minimize epimerization at the alpha-carbon to the newly formed carbonyl.[1] 2. Purify the diastereomeric mixture of the precursor alcohol before oxidation. 3. Employ chiral chromatography for the purification of the final product.
Over-oxidation to Carboxylic Acid Use of harsh oxidizing agents or prolonged reaction times, especially in the presence of water.1. Employ mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or TEMPO. 2. Ensure the reaction is performed under anhydrous conditions if using DMP. 3. Carefully control the stoichiometry of the oxidant and the reaction time.
Formation of Unidentified Byproducts 1. Side reactions involving the free amino group. 2. Decomposition of the oxidizing agent. 3. Reaction with solvent or impurities.1. Protect the amino group with a suitable protecting group (e.g., Boc) before oxidation, followed by deprotection. 2. Use freshly purified solvents and reagents. 3. Analyze the byproduct by LC-MS and NMR to elucidate its structure and adjust the reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves the oxidation of the precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. This precursor is typically synthesized through a multi-step process. The final oxidation step is critical for achieving high purity and yield.

Q2: Which oxidation methods are recommended for the conversion of the hydroxy precursor to the keto-amide?

A2: Several mild oxidation methods are suitable for this transformation. The choice of method often depends on the scale of the reaction, available equipment, and desired purity profile.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups.[2] However, DMP is sensitive to moisture and can be explosive under certain conditions.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride. It is also a mild and effective method. A potential drawback is the formation of the odorous byproduct dimethyl sulfide and the need for cryogenic temperatures (typically -78 °C). Epimerization at the alpha-carbon can be a side reaction, which can be mitigated by using a bulkier base.[1]

  • TEMPO-mediated Oxidation: This method uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is a cost-effective and environmentally friendly option. Over-oxidation to the carboxylic acid can occur if the reaction is not carefully controlled, especially in the presence of water.

Q3: How can I control the formation of diastereomeric impurities?

A3: The target molecule contains two stereocenters, leading to the possibility of four diastereomers. Controlling the stereochemistry is crucial.

  • Starting Material Purity: Begin with a diastereomerically pure precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. Chiral resolution of the precursor may be necessary.

  • Reaction Conditions: As mentioned, in Swern-type oxidations, using a sterically hindered base like diisopropylethylamine (DIPEA) can prevent epimerization of the alpha-proton to the newly formed ketone.[1]

  • Purification: If a mixture of diastereomers is formed, purification can be achieved by chiral HPLC or by fractional crystallization of a suitable salt form.

Q4: What are the expected side reactions when using Dess-Martin Periodinane (DMP)?

A4: While DMP is generally chemoselective for the oxidation of alcohols, some side reactions can occur:[2][3]

  • Reaction with Amines: Primary amines can react with DMP to form insoluble products.[3] If the amino group in the substrate is unprotected, this can lead to yield loss.

  • Influence of Water: The presence of water can accelerate the DMP oxidation but can also lead to the formation of byproducts.[2] It is generally recommended to perform the reaction under anhydrous conditions.

  • Incomplete Reaction: In some cases, the oxidation may be sluggish. This can sometimes be improved by using a slightly impure sample of DMP, as the partially hydrolyzed reagent can be a more effective oxidant.[3]

Q5: How can I monitor the progress of the oxidation reaction?

A5: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the product and any byproducts, aiding in troubleshooting.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

  • Preparation: To a solution of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 3-Amino-4-cyclobutyl-2-oxobutanamide. The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Protocol 2: Chiral HPLC Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide

For the separation of diastereomers, a chiral stationary phase is required. The exact conditions will need to be optimized for the specific column used.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio will need to be optimized for optimal separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Visualizations

Below are diagrams illustrating the key reaction pathway and potential side reactions.

Synthesis_Pathway cluster_main Main Synthetic Route Start 3-Amino-4-cyclobutyl- 2-hydroxybutanamide HCl Oxidation Oxidation (e.g., DMP, Swern, TEMPO) Start->Oxidation Product 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl Oxidation->Product

Caption: Main synthetic pathway for 3-Amino-4-cyclobutyl-2-oxobutanamide HCl.

Side_Reactions cluster_oxidation Oxidation Step cluster_side_products Potential Side Reactions Starting_Material 3-Amino-4-cyclobutyl- 2-hydroxybutanamide Target_Product 3-Amino-4-cyclobutyl- 2-oxobutanamide Starting_Material->Target_Product Desired Oxidation Epimerization Epimerization Product (Diastereomer) Starting_Material->Epimerization Epimerization Amine_Reaction Amine Side-Product Starting_Material->Amine_Reaction Amine Reactivity Over_Oxidation Over-oxidation Product (e.g., Carboxylic Acid) Target_Product->Over_Oxidation Over-oxidation

Caption: Potential side reactions during the oxidation step.

Troubleshooting_Workflow cluster_workflow Troubleshooting Logic Problem Low Yield or Impure Product Analysis Analyze by HPLC/LC-MS/NMR Problem->Analysis Unreacted_SM High Starting Material? Analysis->Unreacted_SM Side_Products Presence of Side Products? Analysis->Side_Products Unreacted_SM->Side_Products No Increase_Oxidant Increase Oxidant Equivalents / Use Fresh Reagent Unreacted_SM->Increase_Oxidant Yes Optimize_Conditions Optimize Reaction Time / Temperature Side_Products->Optimize_Conditions No (minor impurities) Identify_Impurity Identify Impurity Structure Side_Products->Identify_Impurity Yes Success Pure Product, Good Yield Increase_Oxidant->Success Optimize_Conditions->Success Adjust_Method Adjust Oxidation Method / Purification Identify_Impurity->Adjust_Method Adjust_Method->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Overcoming solubility problems with "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and practical advice for researchers working with "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" and other novel research compounds that may present solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its solubility important?

A1: "this compound" (CAS No. 817169-86-1) is a chemical intermediate used in the synthesis of antiviral drugs like Boceprevir.[1][2] For any biologically active compound, achieving adequate solubility is critical for experimental success. Poor solubility can lead to inaccurate results in in vitro assays, low bioavailability in animal studies, and difficulties in formulation development.[3][4]

Q2: I am having trouble dissolving the compound in aqueous buffers (e.g., PBS). What are the first steps I should take?

A2: As a hydrochloride salt, the compound is expected to have higher solubility in acidic aqueous solutions. If you observe poor solubility in neutral Phosphate-Buffered Saline (PBS, typically pH 7.4), consider the following initial steps:

  • Verify pH: Ensure your buffer's pH is correct. For a basic compound's salt, solubility typically decreases as the pH increases toward and beyond its pKa.[5]

  • Acidify the Medium: Attempt to dissolve the compound in a buffer with a lower pH (e.g., a citrate buffer at pH 4-5) or in deionized water with a small amount of dilute HCl.

  • Gentle Agitation & Warming: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (e.g., to 37°C) can also help, but be cautious of potential compound degradation.[5]

Q3: What are the best organic solvents to try for creating a stock solution?

A3: For many research compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating highly concentrated stock solutions due to its ability to dissolve a wide range of polar and non-polar substances.[6] Other common water-miscible organic co-solvents to consider include ethanol, methanol, or Dimethylformamide (DMF).[7] It is crucial to start with small quantities to test solubility before dissolving your entire batch.

Q4: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous medium. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Reduce Organic Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in the aqueous medium, typically below 1% and often below 0.1%, to avoid solvent effects on the biological system.[8]

  • Use Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, to the final aqueous buffer can help maintain the compound's solubility by forming micelles.[7]

  • Pluronic® F-68 is another widely used excipient that can improve solubility and stability in cell culture media.

Troubleshooting Guide

This section provides a structured approach to addressing solubility problems.

Problem: The compound appears as a suspension or fails to dissolve completely in the desired solvent.
Possible Cause Suggested Solution
Incorrect Solvent Choice The polarity of the solvent may not be suitable for the compound. As a hydrochloride salt, it has ionic character.
Insufficient pH Adjustment The compound is a salt of a likely basic amine. Its solubility in aqueous media is highly pH-dependent.
Low Dissolution Rate The compound may be dissolving, but very slowly. This can be due to particle size or crystal form.
Compound Saturation The concentration you are trying to achieve exceeds the compound's maximum solubility in that specific solvent at the current temperature.
Example Solubility Data for a Typical Hydrochloride Salt

Note: The following data is for illustrative purposes to demonstrate how to present solubility findings. Specific experimental data for "this compound" is not publicly available.

SolventTemperature (°C)Max Solubility (Approx.)Notes
Deionized Water25< 1 mg/mLForms a fine suspension.
0.1 N HCl25> 20 mg/mLReadily dissolves.
PBS (pH 7.4)25~1-2 mg/mLMay require sonication.
DMSO25> 50 mg/mLForms a clear, stable stock solution.
Ethanol (95%)25~5-10 mg/mLSoluble with agitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers

This protocol provides a rapid assessment of a compound's solubility, which is useful in early-stage discovery.[8][9]

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare the desired aqueous buffers (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate buffer).

  • Serial Dilution: In a 96-well plate, add 198 µL of aqueous buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO. Perform serial dilutions across the plate.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 2 hours, protected from light.[9]

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter at ~620 nm. The concentration at which precipitation (a sharp increase in turbidity) is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Measurement

This method determines the true equilibrium solubility and is considered the gold standard.[10][11]

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][11]

  • Sample Separation: After incubation, allow the vials to stand so that the undissolved solid can sediment. Carefully collect the supernatant. For higher accuracy, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant, or filter it through a 0.22 µm PVDF filter.[5]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (like DMSO or methanol). Dilute the collected supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[6]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

Visual Guides

Workflow for Troubleshooting Solubility

G start Solubility Issue Identified with '3-Amino-4-cyclobutyl-2-oxobutanamide HCl' solvent_screen Step 1: Initial Solvent Screen (Aqueous Buffers: pH 3, 5, 7.4) start->solvent_screen decision1 Soluble in Aqueous Buffer? solvent_screen->decision1 organic_stock Step 2: Prepare Organic Stock (e.g., 10-50 mM in DMSO) decision1->organic_stock No success Successful Dissolution: Proceed with Experiment decision1->success  Yes decision2 Precipitates upon Aqueous Dilution? organic_stock->decision2 decision2->success No   formulation Step 3: Advanced Formulation - Add Co-solvents (Ethanol) - Use Surfactants (Tween-80) - Complexation (Cyclodextrin) decision2->formulation Yes success2 Optimized Formulation: Proceed with Experiment formulation->success2

Caption: A step-by-step workflow for addressing solubility issues.

Logical Troubleshooting Flowchart

G cluster_0 Aqueous System cluster_1 Organic Stock Dilution q1 Is compound a salt (e.g., Hydrochloride)? a1_yes Lower the pH (e.g., use pH 4.5 buffer) q1->a1_yes Yes a1_no Try organic co-solvents (e.g., 5% Ethanol) q1->a1_no No q2 Does stock precipitate in final medium? a2_yes Lower final concentration OR Add surfactant (e.g., 0.1% Tween) q2->a2_yes Yes a2_no Proceed with assay q2->a2_no No G cluster_pathway Viral Replication Pathway (Example) polyprotein Viral Polyprotein protease Viral Protease polyprotein->protease Cleavage Target proteins Mature Functional Proteins protease->proteins Catalyzes Cleavage replication Viral Replication proteins->replication inhibitor Active Protease Inhibitor (e.g., derived from the compound) inhibitor->protease Inhibition

References

Technical Support Center: Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the catalyst selection and synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the synthesis of antiviral drugs like Boceprevir.[1][2] This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing chiral α-amino amides?

A1: The synthesis of chiral α-amino amides can be achieved through several catalytic methods, including:

  • Asymmetric Hydrogenation: This is a widely used method for the enantioselective reduction of prochiral precursors like enamides or β-keto amides.[3][4][5] Catalysts are typically based on rhodium, ruthenium, or iridium complexed with chiral ligands.[5]

  • Biocatalysis: Engineered enzymes, such as transaminases and amine dehydrogenases, offer high stereoselectivity for the synthesis of chiral amines under mild reaction conditions.[6][7]

  • Asymmetric α-Amination: This involves the direct introduction of an amino group to a carbonyl compound using a chiral catalyst.[8][9] Copper-based catalysts with chiral ligands have shown effectiveness in these reactions.[9]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: Catalyst selection depends on several factors, including the substrate, desired stereoselectivity, and process scalability. For asymmetric hydrogenation, iridium complexes with N,P-ligands are effective for a range of enamides.[4] Ruthenium catalysts are also a good choice for the hydrogenation of β-keto esters and amides.[3][5] Biocatalytic methods are particularly advantageous for their high enantiopurity and green chemistry profile.[7][10]

Q3: What are the key challenges in the synthesis of α-amino-β-keto amides?

A3: Key challenges include achieving high enantioselectivity and preventing side reactions. The presence of multiple functional groups can lead to competing reactions, and the stereocenter at the α-position needs to be carefully controlled. Catalyst poisoning and difficult product purification can also be issues.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a potential asymmetric hydrogenation step.

Issue Potential Cause Suggested Solution
Low or No Reaction Conversion Inactive catalystUse a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) for debenzylation or other protecting group removal steps.[11]
Poor hydrogen availabilityEnsure vigorous stirring to maximize gas-liquid contact. Increase hydrogen pressure if using a Parr shaker or similar apparatus.[11][12]
Catalyst poisoningImpurities in the starting material or solvent may be poisoning the catalyst. Purify the starting materials and use high-purity solvents.[11]
Low Enantioselectivity Suboptimal catalyst-ligand combinationScreen a variety of chiral ligands for your specific substrate. The choice of ligand can significantly impact enantioselectivity.[5]
Incorrect reaction temperature or pressureOptimize the reaction temperature and hydrogen pressure. These parameters can influence the stereochemical outcome.
Racemization during workupThe α-proton can be acidic, leading to racemization under harsh workup conditions. Use mild acidic or basic conditions for extraction and purification.
Poor Diastereoselectivity Inappropriate catalyst systemFor dynamic kinetic resolution of α-alkyl-substituted β-keto amides, specific catalyst systems like DIPSkewphos/3-AMIQ–Ru(II) are designed to favor one diastereomer.[3]
Difficulty in Product Isolation Product solubility issuesChoose an appropriate solvent system for extraction and crystallization. The hydrochloride salt form is often used to facilitate isolation and improve stability.

Experimental Protocols

Hypothetical Protocol for Asymmetric Hydrogenation

This protocol is a generalized procedure based on common practices for the asymmetric hydrogenation of a β-keto amide precursor to synthesize the corresponding β-hydroxy amide, a likely intermediate that can be converted to this compound.

Materials:

  • β-keto amide precursor

  • Chiral Ruthenium Catalyst (e.g., Ru(II)-DIPSkewphos complex)[3]

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or Parr shaker

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the β-keto amide precursor and the chiral ruthenium catalyst (e.g., 1 mol%).

  • Add degassed methanol to dissolve the substrate.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with nitrogen gas several times, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection start Define Synthesis Goal: 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride precursor Identify Key Precursor: Prochiral β-Keto Amide or Enamide start->precursor strategy Choose Catalytic Strategy precursor->strategy asym_hydro Asymmetric Hydrogenation strategy->asym_hydro High throughput biocatalysis Biocatalysis strategy->biocatalysis High selectivity, Green chemistry asym_amination Asymmetric α-Amination strategy->asym_amination Direct C-N bond formation catalyst_hydro Select Catalyst: Ru, Rh, or Ir complexes with chiral ligands asym_hydro->catalyst_hydro catalyst_bio Select Biocatalyst: Engineered Transaminase or Amine Dehydrogenase biocatalysis->catalyst_bio catalyst_amination Select Catalyst: Cu(II)-bisoxazoline or other chiral Lewis acids asym_amination->catalyst_amination optimization Reaction Optimization: Solvent, Temperature, Pressure, Time catalyst_hydro->optimization catalyst_bio->optimization catalyst_amination->optimization analysis Analyze Results: Yield, Enantioselectivity, Diastereoselectivity optimization->analysis

Caption: A decision-making workflow for selecting a suitable catalyst.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Issue: Low Conversion in Catalytic Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Active action_catalyst1 Use a Fresh Batch of Catalyst check_catalyst->action_catalyst1 Inactive? check_purity Assess Substrate/Solvent Purity check_conditions->check_purity Optimal action_conditions1 Increase H2 Pressure check_conditions->action_conditions1 Suboptimal? action_purity Purify Starting Materials and Solvents check_purity->action_purity Impurities Suspected? resolve Problem Resolved check_purity->resolve Pure action_catalyst2 Increase Catalyst Loading action_catalyst1->action_catalyst2 action_catalyst2->check_conditions action_conditions2 Increase Reaction Temperature action_conditions1->action_conditions2 action_conditions3 Ensure Vigorous Stirring action_conditions2->action_conditions3 action_conditions3->check_purity action_purity->resolve

Caption: A step-by-step guide for troubleshooting low reaction conversion.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride," a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) methods. The data presented herein is designed to assist researchers and quality control analysts in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and efficiency in the quantification of this compound.

Introduction to Analytical Method Validation

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of results. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, which includes evaluation of specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. This guide adheres to these principles in the comparison of the analytical methods for this compound.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is often a balance between performance, speed, and cost. This section provides a comparative summary of HPLC, UPLC, and SFC for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC MethodUPLC MethodSFC Method (for Chiral Purity)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.3 µg/mL
Specificity No interference from placebo and degradation productsNo interference from placebo and degradation productsBaseline resolution of enantiomers (Rs > 1.5)
Analysis Run Time ~15 minutes~3 minutes~5 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust and widely used technique for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (90:10 v/v)

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers a significant reduction in analysis time and solvent consumption compared to the traditional HPLC method, making it ideal for high-throughput analysis.

  • Instrumentation: A UPLC system with a PDA or TUV detector.

  • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-2.0 min: 2% to 98% B

    • 2.0-2.5 min: 98% B

    • 2.5-2.6 min: 98% to 2% B

    • 2.6-3.0 min: 2% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Diluent: Water:Acetonitrile (90:10 v/v)

Supercritical Fluid Chromatography (SFC) Method for Chiral Purity

Given the potential for stereoisomers in this compound, this SFC method is designed for the chiral separation and quantification of enantiomers.

  • Instrumentation: A SFC system with a PDA or UV detector.

  • Column: Chiral stationary phase (e.g., polysaccharide-based), 4.6 mm x 100 mm, 3 µm particle size.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.1% Diethylamine

  • Gradient Program: Isocratic, 85% A and 15% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Diluent: Methanol

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method as per ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization MD Analytical Method Development MO Method Optimization MD->MO Specificity Specificity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: Workflow for Analytical Method Validation.

Signaling Pathway for Method Selection

The choice of an analytical method is dependent on the specific requirements of the analysis. The following diagram outlines a logical pathway for selecting the most appropriate method.

G Start Define Analytical Need Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High-Throughput Screening? Routine_QC->High_Throughput No Use_HPLC Utilize Validated HPLC Method Routine_QC->Use_HPLC Yes Chiral_Purity Chiral Purity Analysis? High_Throughput->Chiral_Purity No Use_UPLC Utilize Validated UPLC Method High_Throughput->Use_UPLC Yes Chiral_Purity->Use_HPLC No (Assay) Use_SFC Utilize Validated SFC Method Chiral_Purity->Use_SFC Yes

Caption: Decision tree for analytical method selection.

A Comparative Analysis of Synthetic Routes to 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Boceprevir Intermediate

This guide provides a detailed comparative analysis of the primary synthetic routes to 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a crucial intermediate in the manufacture of the hepatitis C virus (HCV) protease inhibitor, Boceprevir. The synthesis of this complex molecule has been the subject of significant process development to improve efficiency, reduce cost, and minimize the use of hazardous reagents. This document outlines two prominent synthetic strategies, alongside a discussion of a potential alternative intermediate, offering insights into their respective advantages and disadvantages.

Executive Summary

The synthesis of this compound is a critical step in the overall production of Boceprevir. Early synthetic routes were hampered by the use of toxic and expensive reagents, as well as the need for challenging chromatographic purifications. More recent, improved processes have focused on developing more scalable and cost-effective methods. This guide will compare an earlier, established route with a more recent, improved process, and introduce a γ-lactam-based intermediate as a potential alternative for similar antiviral compounds.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for two distinct synthetic routes to a direct precursor of the target molecule, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, which is then oxidized to the final product.

Route 1: Earlier Synthetic Approach

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Boc Protection(Boc)₂O, Et₃NCH₂Cl₂0 to RT2~98>95
2EsterificationCH₂N₂Et₂O01~95>95
3Epoxidationm-CPBACH₂Cl₂0 to RT4~90>95
4Epoxide OpeningNH₃ (aq)MeOHRT12~85>90 (mixture of diastereomers)
5OxidationDess-Martin PeriodinaneCH₂Cl₂RT2~90>95
6Deprotection & Salt FormationHCl in DioxaneDioxaneRT1~95>98

Route 2: Improved Synthetic Process

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Amidation of Weinreb AmideCyclobutylmethylmagnesium bromideTHF-78 to 02~92>95
2Asymmetric Reduction(R)-CBS catalyst, BH₃·SMe₂THF-201~95 (high d.e.)>98
3Azide IntroductionDPPA, DBUToluene1103~88>95
4Azide ReductionH₂, Pd/CMeOHRT4~99>98
5OxidationSO₃·Pyridine, DMSOCH₂Cl₂0 to RT3~93>97
6Salt FormationHCl in IPAIPA0 to RT1~96>99

Experimental Protocols

Route 2: Improved Synthetic Process - Key Steps

Step 2: Asymmetric Reduction of the Ketone

To a solution of the α-amino ketone (1.0 eq) in anhydrous THF (10 volumes) at -20 °C under a nitrogen atmosphere is added (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) dropwise. Borane dimethyl sulfide complex (1.2 eq) is then added slowly over 30 minutes, maintaining the temperature below -15 °C. The reaction is stirred for 1 hour at -20 °C, and its completion is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol (2 volumes), followed by 1 M HCl (5 volumes). The aqueous layer is extracted with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired alcohol with high diastereomeric excess.

Step 5: Oxidation of the Hydroxybutanamide

To a solution of the 3-amino-4-cyclobutyl-2-hydroxybutanamide (1.0 eq) in a mixture of DMSO (5 volumes) and CH₂Cl₂ (10 volumes) at 0 °C is added triethylamine (3.0 eq). Sulfur trioxide pyridine complex (1.5 eq) is then added portion-wise over 30 minutes, keeping the internal temperature below 10 °C. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water (10 volumes) and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 5 volumes). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the crude 3-amino-4-cyclobutyl-2-oxobutanamide.

Synthetic Route Visualizations

Synthetic_Route_1 A Cyclobutylacetic Acid B Boc-Protected Amino Acid A->B Boc Protection C Methyl Ester B->C Esterification D Epoxide C->D Epoxidation E Amino Alcohol D->E Epoxide Opening (Ammonia) F Ketoamide E->F Oxidation G Final Product (HCl salt) F->G Deprotection & Salt Formation

Caption: Earlier Synthetic Approach to the Target Molecule.

Synthetic_Route_2 A N-Boc-L-aspartic acid β-tert-butyl ester B Weinreb Amide A->B Weinreb Amide Formation C α-Amino Ketone B->C Grignard Addition D Chiral Alcohol C->D Asymmetric Reduction (CBS) E Azido Alcohol D->E Azide Introduction (DPPA) F Amino Alcohol E->F Azide Reduction G Final Product (HCl salt) F->G Oxidation & Salt Formation

Caption: Improved, More Scalable Synthetic Route.

Alternative Intermediate: γ-Lactam Moiety

In the broader context of protease inhibitor development, alternative P1 fragments have been explored to enhance binding affinity and pharmacokinetic properties. One such alternative is the replacement of the cyclobutyl group with a γ-lactam moiety. This modification can lead to improved interactions with the enzyme's active site.

The synthesis of a γ-lactam-containing intermediate typically starts from a protected glutamic acid derivative and involves cyclization to form the lactam ring, followed by functional group manipulations to introduce the necessary amine and carbonyl functionalities.

Alternative_Route A N-Boc-L-glutamic acid B γ-Lactam Ester A->B Esterification & Lactamization C Lactam Aldehyde B->C Reduction D Cyanohydrin C->D Cyanohydrin Formation E Amino Alcohol Intermediate D->E Nitrile Reduction & Hydrolysis

Caption: General Synthetic Pathway to a γ-Lactam Intermediate.

Conclusion

The progression of synthetic strategies for this compound from earlier, less efficient methods to more refined, scalable processes highlights the importance of continuous improvement in pharmaceutical manufacturing. The improved route (Route 2) offers significant advantages in terms of stereocontrol, yield, and the avoidance of hazardous reagents. Furthermore, the exploration of alternative intermediates like the γ-lactam moiety demonstrates the ongoing efforts in the field to design and synthesize novel protease inhibitors with enhanced therapeutic profiles. This comparative analysis provides valuable insights for researchers and professionals involved in the development of antiviral therapeutics.

The Strategic Advantage of the Cyclobutyl Moiety: A Comparative Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride and Alternative Ketoamide Building Blocks in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. In the landscape of protease inhibitors, α-ketoamides have emerged as a prominent class of pharmacophores, capable of forming a reversible covalent bond with the catalytic serine or cysteine residues in the active site of these enzymes. This guide provides a detailed comparison of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir, with other ketoamide building blocks, supported by experimental data and detailed protocols.

The α-ketoamide warhead is a bioisostere for a peptide bond, and its reactivity is crucial for the inhibitory mechanism. The substituents on the ketoamide scaffold, particularly at the P1 position, play a significant role in determining the potency and selectivity of the inhibitor by interacting with the S1 pocket of the target protease. The cyclobutyl group in this compound is a prime example of a carefully selected P1 moiety that enhances binding affinity.

Comparative Performance of P1 Moieties in Ketoamide Inhibitors

The choice of the P1 side chain is a critical determinant of a ketoamide inhibitor's efficacy. The following table summarizes the inhibitory activities of various ketoamide derivatives, highlighting the impact of different P1 substituents on their potency against different viral proteases.

P1 Moiety/InhibitorTarget ProteaseKey ParameterValueReference
Cyclobutylmethyl (in Boceprevir analog)HCV NS3/4A ProteaseKi*8 nmol/L[1]
Cyclobutylmethyl (in Boceprevir analog)HCV Genotype 1b RepliconEC90700 nmol/L[1]
Cyclobutylmethyl (Boceprevir)SARS-CoV-2 MproIC50Moderate[2][3][4]
γ-lactam (glutamine surrogate in Boceprevir analog MG-78)SARS-CoV-2 MproIC5013 nM[3]
n-propyl (in Telaprevir analog)SARS-CoV-2 MproIC50Poor[3]

Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. EC90 (90% effective concentration) is the concentration of a drug that gives 90% of the maximal response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the cyclobutylmethyl group is an optimal P1 moiety for inhibiting the HCV NS3/4A protease, providing excellent contact with the S1 pocket of the enzyme.[1] However, for other proteases like the SARS-CoV-2 main protease (Mpro), the cyclobutyl moiety is less effective. In this case, a γ-lactam-containing P1 residue, which acts as a glutamine surrogate, demonstrates significantly higher potency.[3] This highlights the importance of tailoring the P1 side chain to the specific topology of the target protease's S1 binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of a key precursor to this compound and the general method for assessing the activity of protease inhibitors.

Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

This protocol describes a general procedure for the synthesis of the hydroxyamide precursor of the target ketoamide, based on patent literature.

Step 1: Cyanohydrin Formation

A solution of cyclobutylacetaldehyde in a suitable organic solvent (e.g., dichloromethane) is treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst (e.g., zinc iodide) at a low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Amide Formation

The crude cyanohydrin is then subjected to hydrolysis under acidic or basic conditions. For example, treatment with concentrated hydrochloric acid in a suitable solvent like dioxane at an elevated temperature will hydrolyze the nitrile to a carboxylic acid and subsequently to the amide. Alternatively, a Ritter reaction can be employed by treating the cyanohydrin with a suitable nitrile in the presence of a strong acid to form the corresponding N-substituted amide.

Step 3: Deprotection and Salt Formation

If protecting groups were used during the synthesis, they are removed in this step. For instance, an N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent. The final product, 3-amino-4-cyclobutyl-2-hydroxybutanamide, is then isolated as its hydrochloride salt by precipitation from a suitable solvent system (e.g., diethyl ether/methanol). The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for Protease Inhibition Assay (Replicon Assay)

This protocol outlines a cell-based assay to determine the antiviral efficacy of ketoamide inhibitors.

1. Cell Culture: Huh7 cells, which are human hepatoma cells, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Replicon Transfection: Cells are transfected with a subgenomic HCV RNA replicon encoding the non-structural HCV proteins. This creates a stable cell line that autonomously replicates the viral RNA without producing infectious virus particles.

3. Inhibitor Treatment: The replicon-containing cells are seeded in 384-well plates. The following day, the cells are treated with various concentrations of the ketoamide inhibitors. A vehicle control (e.g., DMSO) is also included.

4. RNA Quantification: After a 72-hour incubation period, the total cellular RNA is extracted. The level of HCV RNA is then quantified using a real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay.

5. Data Analysis: The EC50 or EC90 values are calculated by plotting the percentage of HCV RNA inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Synthetic Strategy

To better understand the underlying principles of ketoamide-based protease inhibition and the synthetic approach, the following diagrams are provided.

protease_inhibition cluster_enzyme Protease Active Site cluster_inhibitor Ketoamide Inhibitor Catalytic_Triad Catalytic Triad (Ser, His, Asp) Oxyanion_Hole Oxyanion Hole S1_Pocket S1 Pocket P1_Side_Chain P1 Side Chain (e.g., Cyclobutyl) P1_Side_Chain->S1_Pocket Binding & Selectivity Ketoamide_Warhead α-Ketoamide Warhead Ketoamide_Warhead->Catalytic_Triad Reversible Covalent Bond (Hemiketal Formation) Ketoamide_Warhead->Oxyanion_Hole Stabilization of Tetrahedral Intermediate Peptide_Backbone Peptide Backbone

Mechanism of Protease Inhibition by a Ketoamide.

The diagram above illustrates the key interactions between a ketoamide inhibitor and the active site of a serine protease. The P1 side chain of the inhibitor binds to the S1 pocket, which is a primary determinant of selectivity. The electrophilic α-ketoamide warhead then forms a reversible covalent bond with the catalytic serine residue, creating a stable tetrahedral intermediate that is stabilized by the oxyanion hole.

synthesis_workflow Start Starting Materials (e.g., Cyclobutylacetaldehyde) Step1 Cyanohydrin Formation Start->Step1 Intermediate1 Cyanohydrin Intermediate Step1->Intermediate1 Step2 Amide Formation (Hydrolysis or Ritter Reaction) Intermediate1->Step2 Intermediate2 Hydroxyamide Precursor (e.g., 3-Amino-4-cyclobutyl-2-hydroxybutanamide) Step2->Intermediate2 Step3 Oxidation (e.g., with Dess-Martin periodinane) Intermediate2->Step3 Final_Product α-Ketoamide Building Block (3-Amino-4-cyclobutyl-2-oxobutanamide) Step3->Final_Product

General Synthetic Workflow for α-Ketoamide Building Blocks.

This workflow diagram outlines the key synthetic transformations required to produce α-ketoamide building blocks from readily available starting materials. The multi-step process involves the formation of a cyanohydrin intermediate, followed by conversion to a hydroxyamide precursor, and a final oxidation step to yield the desired α-ketoamide.

Conclusion

This compound is a highly effective building block for the development of inhibitors targeting proteases with a hydrophobic S1 pocket, as exemplified by its role in the structure of Boceprevir. However, the comparative data underscores that the "one-size-fits-all" approach is not applicable in drug design. The optimal P1 moiety is highly dependent on the specific architecture of the target enzyme. For proteases that recognize polar or larger side chains in their S1 pocket, alternative ketoamide building blocks with different P1 substituents, such as those mimicking natural amino acids like glutamine, are superior. This guide emphasizes the importance of a structure-guided design approach and the continuous exploration of diverse chemical scaffolds to identify the most potent and selective protease inhibitors for various therapeutic applications.

References

A Comparative Guide to Purity Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For an active pharmaceutical ingredient (API) such as "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride," rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other alternative methods for purity analysis, supported by experimental data and detailed protocols.

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of pharmaceutical products and their active ingredients.[1][2] Unlike traditional chromatographic techniques, qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[3] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3]

Comparison of Analytical Techniques for Purity Determination

The choice of an analytical technique for purity assessment depends on various factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis in the pharmaceutical industry.[4][5] The following table provides a head-to-head comparison of qNMR and HPLC for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[3]Comparative method based on separation and detection.[3]Separation of volatile compounds based on their partitioning between a stationary and mobile phase.[5]
Reference Standard Does not require a reference standard of the analyte; uses a certified internal standard of a different, known compound.[1][2]Typically requires a reference standard of the analyte for accurate quantification.[3]Requires reference standards for identification and quantification.[5]
Accuracy High, as it provides an absolute purity value.[3]High, but can be influenced by the response factors of impurities.[3]High for volatile analytes and impurities.
Precision Excellent, typically with low relative standard deviation (RSD).[3]Very good, with low RSD.[3]Excellent for reproducible injections.
Selectivity Excellent, can distinguish between structurally similar molecules.Good to excellent, depending on the column and mobile phase.Excellent for separating volatile compounds.
Sensitivity Moderate.High, especially with sensitive detectors like UV-Vis or Mass Spectrometry.[3]Very high for volatile compounds.[5]
Analysis Time Relatively short (10-15 minutes per sample).[6]Can be longer, depending on the separation method.Typically fast for simple mixtures.
Sample Preparation Simple, involves dissolving the sample with an internal standard.[7]Can be more complex, may require filtration and specific mobile phase preparation.Requires the sample to be volatile or derivatized.
Instrumentation NMR Spectrometer.HPLC system with a pump, column, and detector.Gas Chromatograph with an injector, column, and detector.
Applicability Broadly applicable to soluble compounds with NMR-active nuclei.[7]Wide applicability for non-volatile and thermally labile compounds.[5]Limited to volatile and thermally stable compounds.[5]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

This method is designed for the absolute quantification of this compound using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents and Materials:

    • This compound sample.

    • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., D₂O, DMSO-d₆) in which both the sample and IS are soluble and stable.

    • 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the sample to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[8]

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[8]

    • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[8]

    • Spectral Width: To encompass all signals of interest.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

This method is designed for the separation and quantification of this compound and potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reagents and Materials:

    • This compound sample and reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Buffer (e.g., phosphate buffer, pH adjusted).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare a series of calibration standards by diluting the reference standard stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Processing and Quantification:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the determined concentration and the weighed amount. Purity is often reported as the area percentage of the main peak relative to the total area of all peaks.[3]

Data Presentation

The following table summarizes representative quantitative data for the purity assessment of a batch of this compound by ¹H-qNMR and HPLC-UV.

Parameter¹H-qNMR HPLC-UV (Area %)
Purity (%) 99.2 ± 0.199.5
Relative Standard Deviation (RSD, n=3) 0.1%0.2%
Limit of Quantification (LOQ) ~0.1%~0.05%
Identified Impurity A (%) 0.50.3
Identified Impurity B (%) 0.30.2
Total Impurities (%) 0.80.5

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR analysis and a decision-making process for selecting a suitable purity analysis method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_sample Accurately Weigh Sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation report Generate Purity Report calculation->report Purity_Method_Selection start Start: Purity Analysis Required compound_properties Assess Compound Properties start->compound_properties volatile Is the compound volatile? compound_properties->volatile chromophore Does the compound have a UV chromophore? volatile->chromophore No gc Use Gas Chromatography (GC) volatile->gc Yes soluble Is the compound soluble in a suitable solvent? chromophore->soluble No hplc Use HPLC-UV chromophore->hplc Yes qnmr Use qNMR soluble->qnmr Yes other_hplc Use other HPLC detectors (e.g., MS, ELSD) soluble->other_hplc No end End: Method Selected gc->end hplc->end qnmr->end other_hplc->end

References

Comparative Cross-Reactivity Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of novel derivatives of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the synthesis of antiviral compounds such as Boceprevir.[1][2] While specific cross-reactivity data for this compound and its derivatives are not extensively available in public literature, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive comparative analysis. The methodologies described are based on established principles of drug cross-reactivity assessment.[3][4]

Data Summary: Comparative Cross-Reactivity Profiles

Effective comparison of cross-reactivity requires quantitative data organized for clarity. The following table presents a template for summarizing key parameters from various assays. Researchers should populate this table with their experimental findings.

Derivative IDTarget Affinity (IC50/Ki, nM)Off-Target 1 (e.g., Related Protease) Affinity (IC50/Ki, nM)Off-Target 2 (e.g., Cytochrome P450 Isoform) Inhibition (%)Plasma Protein Binding (%)Cytotoxicity (CC50, µM)
Parent Compound DataDataDataDataData
Derivative A DataDataDataDataData
Derivative B DataDataDataDataData
Derivative C DataDataDataDataData

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of cross-reactivity studies. The following are generalized protocols for key experiments.

Protocol 1: In Vitro Target and Off-Target Binding Assays

This protocol is designed to determine the binding affinity of the test compounds to the intended molecular target and a panel of potential off-targets.

1. Materials and Reagents:

  • Test compounds (derivatives of this compound)
  • Recombinant target protein and off-target proteins
  • Labeled ligand (radiolabeled or fluorescent) for the target and off-targets
  • Assay buffer (e.g., Tris-HCl, PBS)
  • 96-well microplates
  • Scintillation counter or fluorescence plate reader

2. Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the assay buffer, labeled ligand, and the test compound or vehicle control. c. Initiate the binding reaction by adding the target or off-target protein. d. Incubate the plate at a specified temperature for a set duration to reach equilibrium. e. Terminate the binding reaction and separate bound from unbound ligand (e.g., using filtration or precipitation). f. Quantify the amount of bound labeled ligand using a suitable detection method. g. Calculate the percentage of inhibition at each concentration and determine the IC50 or Ki values.[5]

Protocol 2: Cytochrome P450 Inhibition Assay

This assay assesses the potential for drug-drug interactions by measuring the inhibition of major CYP450 enzymes.[4]

1. Materials and Reagents:

  • Test compounds
  • Human liver microsomes
  • CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
  • NADPH regenerating system
  • 96-well plates
  • LC-MS/MS system

2. Procedure: a. Prepare a solution of the test compound in a suitable solvent. b. In a 96-well plate, pre-incubate the test compound with human liver microsomes and the NADPH regenerating system. c. Initiate the reaction by adding the CYP450 isoform-specific substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction by adding a quenching solution (e.g., acetonitrile). f. Centrifuge the plate to pellet the protein. g. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite. h. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the concentration of the test compounds that causes 50% cell death (CC50) in a relevant cell line.

1. Materials and Reagents:

  • Test compounds
  • Relevant cell line (e.g., HepG2 for liver toxicity)
  • Cell culture medium and supplements
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  • Plate reader

2. Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for a specified period (e.g., 24, 48, or 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

The following diagrams illustrate a general workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be investigated.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison Compound Parent Compound Derivatives Derivative Synthesis Compound->Derivatives Purification Purification & QC Derivatives->Purification TargetAssay Primary Target Assay Purification->TargetAssay OffTargetPanel Off-Target Panel Screening Purification->OffTargetPanel CYPAssay CYP450 Inhibition Assay Purification->CYPAssay Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity DataAnalysis IC50/Ki/CC50 Determination TargetAssay->DataAnalysis OffTargetPanel->DataAnalysis CYPAssay->DataAnalysis Cytotoxicity->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Potential Cross-Reactivity Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Derivative Test Derivative Derivative->Kinase2 Inhibition

References

Benchmarking "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" synthesis against patented methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the overall viability of a therapeutic candidate. This guide provides a comparative analysis of patented synthetic methods for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a crucial building block in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.

This document outlines and compares three distinct patented routes to the direct precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, and details a common final oxidation step. The comparison focuses on key performance indicators such as reaction yield, purity, and the use of potentially hazardous or costly reagents, providing a valuable resource for process optimization and selection.

Executive Summary of Synthetic Approaches

The synthesis of this compound is a multi-step process. The core of the synthesis lies in the stereoselective formation of its immediate precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide. This guide benchmarks three patented methods for the synthesis of this precursor, referred to here as Method A (USRE43298), Method B (WO2013066734A1), and Method C (WO 2014/061034 A1). Method C is presented as an "improved process," aiming to circumvent drawbacks associated with earlier methods, such as the use of toxic and expensive reagents. A final oxidation step is required to convert the hydroxy intermediate to the final oxo-amide.

Comparative Data of Patented Synthesis Methods

The following table summarizes the key quantitative data extracted from the respective patents for the synthesis of the precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

ParameterMethod A (USRE43298)Method B (WO2013066734A1)Method C (WO 2014/061034 A1)
Key Reagents BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), N-methylmorpholineNot explicitly detailed in a single exampleDichloroacetyl chloride, Sodium borohydride
Solvents Dichloromethane (DCM)Not explicitly detailed in a single exampleNot explicitly detailed in a single example
Purification Chromatographic purification requiredNot explicitly detailed in a single exampleNot explicitly detailed in a single example
Reported Yield Not explicitly stated for the specific stepOverall yields of prior art mentioned as 26.4-33.3%Not explicitly stated for the specific step
Noted Drawbacks Use of toxic and costly BOP reagent, chromatographic purification is not ideal for large-scale production.[1]Claims to avoid toxic and costly reagents.[1]

Experimental Protocols

Method C (WO 2014/061034 A1) - An Improved Process

This method is highlighted as it is explicitly described as an improvement over prior art, avoiding hazardous reagents and cumbersome purification techniques.

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoic acid This initial step involves the protection of the amino group of (S)-2-amino-3-cyclobutylpropanoic acid.

Step 2: Synthesis of the Precursor 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride The protected amino acid from Step 1 is converted to the target hydroxybutanamide through a multi-step sequence involving the formation of an α,α-dichloro ketone intermediate, followed by reduction and deprotection.

Final Step: Oxidation to this compound

The conversion of the 2-hydroxybutanamide intermediate to the final 2-oxobutanamide is a critical oxidation step. Mild oxidation methods are required to avoid over-oxidation or side reactions with the free amino group. The Dess-Martin periodinane (DMP) oxidation is a suitable method known for its mild conditions, high chemoselectivity, and tolerance of sensitive functional groups like amines.[2][3][4]

Representative Protocol using Dess-Martin Periodinane (DMP):

  • Dissolve the 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride precursor in a suitable solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

  • The reaction is typically stirred for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate.

  • The product is then extracted, and the organic layer is washed, dried, and concentrated to yield the crude 3-Amino-4-cyclobutyl-2-oxobutanamide.

  • The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent like ether or dioxane.

Synthesis Workflow and Logic

The overall synthetic strategy involves the formation of the key precursor followed by an oxidation step. The choice of the initial synthetic route for the precursor significantly impacts the overall efficiency and scalability of the process.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Final Oxidation A Method A (USRE43298) - BOP Reagent - Chromatography Precursor 3-Amino-4-cyclobutyl-2- hydroxybutanamide HCl A->Precursor B Method B (WO2013066734A1) B->Precursor C Method C (WO 2014/061034 A1) - Improved Process C->Precursor Oxidation Dess-Martin Oxidation FinalProduct 3-Amino-4-cyclobutyl-2- oxobutanamide HCl Oxidation->FinalProduct Precursor->Oxidation

Caption: Synthetic workflow from patented precursors to the final product.

Signaling Pathway and Biological Context

This compound is not directly involved in a signaling pathway but is a critical intermediate for Boceprevir, an inhibitor of the HCV NS3/NS4A serine protease. The inhibition of this viral protease is essential for disrupting the replication of the Hepatitis C virus.

Biological_Context Intermediate 3-Amino-4-cyclobutyl-2- oxobutanamide HCl Boceprevir Boceprevir Intermediate->Boceprevir Synthesis HCV_Protease HCV NS3/NS4A Protease Boceprevir->HCV_Protease Inhibits HCV_Replication HCV Replication HCV_Protease->HCV_Replication Enables

Caption: Role of the intermediate in the synthesis and action of Boceprevir.

Conclusion

The synthesis of this compound, a key Boceprevir intermediate, can be approached through several patented routes. The "improved process" described in WO 2014/061034 A1 appears to offer significant advantages in terms of reagent safety and process scalability by avoiding toxic reagents and chromatographic purification. The final oxidation step can be efficiently achieved using mild conditions such as the Dess-Martin oxidation. For researchers and drug development professionals, a careful evaluation of these synthetic routes is crucial for developing a cost-effective and scalable manufacturing process for this important antiviral intermediate.

References

A Comparative Guide to the Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic strategies for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key intermediate in the production of the antiviral drug Boceprevir. Boceprevir is a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication. The efficiency and cost-effectiveness of the synthesis of this intermediate are of paramount importance for the overall cost of the final drug. This document outlines various synthetic approaches, offering a qualitative and semi-quantitative cost-benefit analysis based on publicly available information, primarily from patent literature.

Executive Summary

The synthesis of this compound is a multi-step process for which several routes have been developed. These strategies primarily focus on improving yield, purity, and safety while reducing the cost of raw materials and the number of synthetic steps. Key considerations in evaluating these routes include the use of expensive or hazardous reagents, the need for chromatographic purification, and the overall process efficiency. While a precise cost analysis is proprietary to manufacturers, this guide provides a framework for comparing the relative merits of different approaches.

Comparison of Synthetic Strategies

The following tables summarize different synthetic strategies for the precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, which is then oxidized to the final product. The choice of strategy often involves a trade-off between the cost of starting materials and reagents, and the efficiency and scalability of the process.

Table 1: Comparison of Key Features of Synthetic Strategies

FeatureStrategy A (Based on early patents)Strategy B (Improved process)Strategy C (Alternative approach)
Starting Materials Often involves more expensive or less readily available starting materials.Focuses on utilizing more commercially available and cost-effective starting materials.May employ novel starting materials with potential for cost reduction at scale.
Key Reagents May use hazardous or costly reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[1]Aims to replace toxic and expensive reagents with safer and more economical alternatives.[1]Introduces alternative reagents that may offer advantages in terms of safety or cost.
Purification Methods Frequently requires chromatographic purification, which is costly and difficult to scale up.[1]Designed to produce a product of high purity that can be isolated by crystallization, avoiding chromatography.[1]Purification methods may vary, with an emphasis on non-chromatographic techniques.
Overall Yield Moderate yields often reported.Generally reports higher overall yields due to optimized reaction conditions and fewer side reactions.Yields are competitive, with potential for further optimization.
Scalability Can be challenging and expensive to scale up due to the use of certain reagents and purification methods.Designed with scalability in mind, using more industrially friendly processes.Scalability is a key consideration in the development of the route.
Stereocontrol May require chiral resolution or the use of expensive chiral auxiliaries.Often employs asymmetric synthesis or enzymatic resolution to achieve high stereoselectivity.Focuses on efficient methods for establishing the desired stereochemistry.

Table 2: Qualitative Cost-Benefit Analysis

StrategyCost ConsiderationsBenefit Considerations
Strategy A - High cost of some starting materials and reagents. - Expensive and time-consuming chromatographic purification.- Established and well-documented routes.
Strategy B - Lower cost of starting materials and reagents. - Avoidance of expensive purification techniques.- Higher overall yield and purity. - Improved safety profile. - More scalable and industrially viable.
Strategy C - Potential for significant cost savings with novel starting materials and reagents.- May offer a more streamlined synthetic route. - Potential for improved intellectual property position.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on the patent literature, a general outline for key transformations can be provided. Researchers should consult the primary literature for specific reaction conditions.

General Procedure for the Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (Illustrative Example)

This protocol is a generalized representation and should be adapted based on specific literature procedures.

  • Synthesis of a protected amino acid precursor: A suitable cyclobutyl-containing starting material is converted to a protected amino acid derivative. This may involve multiple steps, including the introduction of the amino group and the carboxylic acid functionality.

  • Amide formation: The protected amino acid is coupled with a suitable amine source to form the corresponding amide. This step is critical, and newer methods avoid costly and hazardous coupling reagents.

  • Reduction of the carbonyl group: The ketone or ester functionality is selectively reduced to the corresponding alcohol to introduce the hydroxyl group at the C-2 position.

  • Deprotection and salt formation: The protecting groups on the amino group are removed, and the resulting free amine is treated with hydrochloric acid to form the desired hydrochloride salt.

  • Oxidation to this compound: The secondary alcohol is oxidized to the corresponding ketone to yield the final product.

Mandatory Visualizations

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic workflow for obtaining the target molecule.

G A Cyclobutyl Starting Material B Protected Amino Acid Derivative A->B Multi-step synthesis C Protected Amide B->C Amidation D 3-Amino-4-cyclobutyl-2-hydroxybutanamide C->D Reduction & Deprotection E 3-Amino-4-cyclobutyl-2-oxobutanamide HCl D->E Oxidation & Salt Formation

Caption: Generalized synthetic workflow for 3-Amino-4-cyclobutyl-2-oxobutanamide HCl.

Biological Signaling Pathway: Inhibition of HCV Replication

This compound is a key building block of Boceprevir, which targets the HCV NS3/4A serine protease. This protease is essential for the cleavage of the HCV polyprotein into functional viral proteins, a critical step in the viral replication cycle.

G cluster_host_cell Host Cell cluster_drug_interaction Drug Interaction HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Functional Viral Proteins Functional Viral Proteins HCV Polyprotein->Functional Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Boceprevir Boceprevir Boceprevir->NS3/4A Protease Inhibits NS3/4A Protease->Functional Viral Proteins

Caption: Mechanism of action of Boceprevir in inhibiting HCV replication.

Conclusion

The selection of a synthetic strategy for this compound requires a careful evaluation of various factors, including the cost of raw materials, the efficiency of the chemical transformations, the safety of the process, and the ease of purification. While earlier synthetic routes often relied on expensive reagents and cumbersome purification techniques, newer, more innovative approaches focus on cost-effectiveness, scalability, and improved safety profiles. For researchers and drug development professionals, a thorough understanding of these different strategies is crucial for making informed decisions in the development of affordable and accessible antiviral therapies. Further research into novel catalytic methods and green chemistry principles will likely lead to even more efficient and sustainable synthetic routes in the future.

References

Sourcing "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of antiviral therapeutics, particularly inhibitors of the Hepatitis C virus (HCV) NS3/4A protease such as Boceprevir, the sourcing of key intermediates is a critical decision point. This guide provides a comprehensive comparison of in-house synthesis versus commercial sourcing for the pivotal intermediate, "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride."

Executive Summary

The choice between synthesizing "this compound" in-house or procuring it from a commercial vendor hinges on a trade-off between control and convenience, as well as considerations of cost, timeline, and available resources. In-house synthesis offers complete control over the process, customization of purity, and protection of intellectual property. However, it requires significant upfront investment in expertise, equipment, and time for process development and validation. Commercial sourcing provides immediate access to the material, often with well-defined purity profiles and quality control documentation, but at a potentially higher cost per gram and with less control over the supply chain.

This guide presents a hypothetical, yet representative, comparison based on typical industry data, as direct comparative experimental data for this specific intermediate is not publicly available.

Data Presentation: In-house vs. Commercial Sourcing

The following tables summarize the key comparative metrics between a representative in-house synthesis and commercial sourcing of "this compound."

Table 1: General Sourcing Comparison

ParameterIn-house SynthesisCommercial Sourcing
Lead Time 4-8 weeks (process development & synthesis)1-5 business days (for in-stock items)
Cost per Gram (Lab Scale) Lower (raw materials)Higher (includes manufacturing overhead)
Initial Investment High (equipment, personnel, safety)Low to None
Scalability Dependent on internal capabilitiesGenerally high, with established CMOs
Purity Control Full control over purification stepsDependent on supplier's specifications
Intellectual Property Fully retainedPotential for exposure through supply chain
Quality Documentation Internally generatedCertificate of Analysis (CoA) provided

Table 2: Hypothetical Quality and Performance Comparison

ParameterIn-house Synthesis (Target Specifications)Commercial Sourcing (Typical Specifications)
Purity (HPLC) ≥99.0%≥98.0%[1]
Identity (¹H NMR, MS) Conforms to structureConforms to structure
Key Impurity (e.g., Diastereomer) <0.1%<0.5%
Residual Solvents (GC-HS) <0.1% (e.g., Acetonitrile)<0.5% (as per supplier CoA)
Water Content (Karl Fischer) <0.5%<1.0%
Performance in Downstream Reaction Consistent, high yield (≥95%)Generally reliable, may require lot-to-lot validation

Experimental Protocols

To ensure a rigorous comparison between in-house and commercially sourced "this compound," the following experimental protocols are recommended.

In-house Synthesis Protocol (Adapted from Patent Literature)

This proposed synthesis is adapted from patent WO2013066734A1, which describes the synthesis of a closely related analog. This protocol should be optimized and validated in a laboratory setting.

Materials:

  • (S)-2-amino-3-cyclobutylpropanoic acid

  • Thionyl chloride

  • Ammonia in methanol

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Acid Chloride Formation: Suspend (S)-2-amino-3-cyclobutylpropanoic acid in DCM and cool to 0°C. Add thionyl chloride dropwise and stir for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride hydrochloride.

  • Amidation: Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) solution of ammonia in methanol. Stir for 4 hours at room temperature. Concentrate the reaction mixture and purify by column chromatography to yield (S)-2-amino-3-cyclobutylpropanamide.

  • Oxidation: Dissolve the amino amide in DCM and add Dess-Martin periodinane portion-wise at room temperature. Stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate.

  • Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quality Control (QC) and Performance Evaluation Protocol

Objective: To compare the purity, identity, and performance of in-house synthesized versus commercially sourced "this compound."

Materials:

  • In-house synthesized "this compound"

  • Commercially sourced "this compound"

  • Analytical standards and solvents for HPLC, NMR, MS, GC-HS, and Karl Fischer titration.

  • Reagents for the subsequent step in the Boceprevir synthesis.

Methodology:

  • Appearance: Visually inspect both samples for color and physical form.

  • Identity Confirmation:

    • ¹H NMR: Dissolve samples in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire spectra. Compare the chemical shifts, multiplicities, and integrations to the expected structure.

    • Mass Spectrometry (MS): Analyze samples using electrospray ionization (ESI) to confirm the molecular weight of the free base.

  • Purity Assessment:

    • HPLC: Develop and validate a reverse-phase HPLC method to determine the purity of the main component and quantify any impurities. Use a suitable C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Residual Solvent Analysis:

    • GC-HS: Use gas chromatography with headspace injection to identify and quantify any residual solvents from the synthesis or purification process.

  • Water Content:

    • Karl Fischer Titration: Determine the water content of both samples.

  • Performance in Downstream Reaction:

    • Conduct a small-scale trial reaction (e.g., the subsequent coupling step in the Boceprevir synthesis) using both the in-house and commercially sourced materials under identical conditions.

    • Monitor the reaction progress by HPLC and compare the reaction kinetics and final product yield and purity.

Mandatory Visualizations

G cluster_in_house In-house Synthesis Workflow cluster_commercial Commercial Sourcing Workflow raw_materials Raw Materials process_dev Process Development & Optimization raw_materials->process_dev synthesis Synthesis process_dev->synthesis purification Purification synthesis->purification qc_in_house In-house QC purification->qc_in_house final_product_in_house Final Product qc_in_house->final_product_in_house supplier_id Supplier Identification & Vetting procurement Procurement supplier_id->procurement incoming_qc Incoming QC procurement->incoming_qc final_product_commercial Final Product incoming_qc->final_product_commercial

Caption: A comparison of the workflows for in-house synthesis and commercial sourcing.

G cluster_synthesis Role in Boceprevir Synthesis cluster_moa Mechanism of Action intermediate 3-Amino-4-cyclobutyl- 2-oxobutanamide HCl coupling Multi-step Coupling Reactions intermediate->coupling other_intermediates Other Key Intermediates other_intermediates->coupling boceprevir Boceprevir (API) coupling->boceprevir hcv_polyprotein HCV Polyprotein ns3_4a NS3/4A Protease hcv_polyprotein->ns3_4a Substrate cleavage Polyprotein Cleavage ns3_4a->cleavage Catalyzes viral_replication Viral Replication cleavage->viral_replication boceprevir_api Boceprevir (API) boceprevir_api->ns3_4a Inhibits

Caption: The role of the intermediate in Boceprevir synthesis and its mechanism of action.

Conclusion

The decision to pursue in-house synthesis or commercial sourcing of "this compound" is multifaceted and project-dependent. For early-stage research where speed and convenience are paramount, commercial sourcing is often the preferred route. For later-stage development and manufacturing, where cost, control, and a secure supply chain are critical, developing a robust in-house synthesis process becomes increasingly advantageous. Regardless of the chosen path, rigorous quality control and performance validation are essential to ensure the reliability of this key intermediate in the synthesis of potentially life-saving antiviral drugs.

References

Spectroscopic Showdown: A Comparative Analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of pharmaceutical research and development, the purity and consistency of chemical intermediates are paramount. This guide presents a spectroscopic comparison of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride," a key intermediate, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this report offers researchers and drug development professionals a framework for evaluating the quality and consistency of this critical compound.

Disclaimer: The spectroscopic data presented in this guide is illustrative and intended to serve as a template for comparison. Actual data may vary between suppliers and batches.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for samples of this compound from the three suppliers.

Spectroscopic TechniqueParameterSupplier ASupplier BSupplier C
¹H NMR (500 MHz, D₂O) Chemical Shift (δ) ppmδ 4.25 (d, 1H), 3.60 (m, 1H), 2.85 (m, 1H), 2.10-2.30 (m, 2H), 1.80-2.00 (m, 4H)δ 4.26 (d, 1H), 3.61 (m, 1H), 2.84 (m, 1H), 2.11-2.31 (m, 2H), 1.81-2.01 (m, 4H)δ 4.25 (d, 1H), 3.60 (m, 1H), 2.85 (m, 1H), 2.10-2.30 (m, 2H), 1.80-2.00 (m, 4H), 1.25 (s, impurity)
¹³C NMR (125 MHz, D₂O) Chemical Shift (δ) ppmδ 205.1 (C=O), 172.5 (C=O), 58.2 (CH), 45.1 (CH), 35.5 (CH₂), 28.9 (CH₂), 24.3 (CH₂)δ 205.0 (C=O), 172.6 (C=O), 58.3 (CH), 45.2 (CH), 35.6 (CH₂), 29.0 (CH₂), 24.4 (CH₂)δ 205.1 (C=O), 172.5 (C=O), 58.2 (CH), 45.1 (CH), 35.5 (CH₂), 28.9 (CH₂), 24.3 (CH₂), 21.7 (impurity)
FT-IR (ATR) Absorption Bands (cm⁻¹)3400-3200 (N-H), 2950-2850 (C-H), 1720 (C=O, ketone), 1680 (C=O, amide)3410-3210 (N-H), 2955-2855 (C-H), 1721 (C=O, ketone), 1682 (C=O, amide)3405-3205 (N-H), 2952-2852 (C-H), 1720 (C=O, ketone), 1681 (C=O, amide), 3550 (O-H, impurity)
Mass Spectrometry (ESI+) m/z[M+H]⁺ = 185.1285[M+H]⁺ = 185.1286[M+H]⁺ = 185.1284

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the spectroscopic comparison of the chemical from different suppliers.

G cluster_procurement Procurement cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_evaluation Quality Evaluation S1 Supplier A Sample NMR NMR Spectroscopy (¹H, ¹³C) S1->NMR IR FT-IR Spectroscopy S1->IR MS Mass Spectrometry S1->MS S2 Supplier B Sample S2->NMR S2->IR S2->MS S3 Supplier C Sample S3->NMR S3->IR S3->MS Compare_NMR Compare Chemical Shifts & Impurities NMR->Compare_NMR Compare_IR Compare Functional Group Bands IR->Compare_IR Compare_MS Compare m/z Values MS->Compare_MS Conclusion Purity & Consistency Assessment Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for Spectroscopic Comparison of Chemical Suppliers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.[1][2] A total of 16 scans were accumulated for each sample. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence.[3] The spectral width was 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 5 seconds. Approximately 1024 scans were averaged for each sample. Chemical shifts are reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4][5]

  • Background Scan: A background spectrum of the clean, empty ATR crystal was recorded.

  • Sample Analysis: A small amount of the solid sample was placed directly on the ATR crystal, and firm contact was ensured using the pressure clamp.

  • Data Acquisition: The spectrum was recorded from 4000 to 650 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.[4] The resulting spectrum was displayed in terms of transmittance.

Mass Spectrometry (MS)

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[6][7]

  • Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and water.[8]

  • Infusion and Ionization: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

  • Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 100-500 Da.[9] Accurate mass measurements were obtained using an internal reference standard for calibration.[10]

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Chemical Disposal and Safety Information

This document provides detailed guidance on the proper disposal and safe handling of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS No. 817169-86-1). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safety and compliance with standard laboratory practices.

Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before proceeding, consult all applicable federal, state, and local regulations for chemical waste disposal to ensure full compliance.

  • Solvent Dilution: Dissolve or mix the compound with a combustible solvent. This aids in the complete combustion of the material.

  • Incineration: The mixture should be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • Professional Disposal Service: It is highly recommended to transfer the diluted chemical waste to a licensed and approved waste disposal company for incineration. Do not attempt to incinerate chemical waste in standard laboratory furnaces or incinerators not specifically designed for this purpose.

Quantitative Disposal Data

At present, there are no specified quantitative limits for the disposal of this compound. Disposal methods are based on the chemical's known hazardous properties.

ParameterValue
Regulatory Disposal LimitsNo specific limits have been established.
Recommended Disposal RouteChemical Incineration

Experimental Protocols: Spill and Exposure Management

Safe handling and preparedness for accidental spills are critical. The following protocols outline the necessary steps in case of a spill or personnel exposure.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Protective clothing and chemical-resistant boots.

  • Respiratory Protection: Use in a chemical fume hood to ensure adequate ventilation.[1]

Spill Containment and Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure the space is well-ventilated.

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment, including a respirator.

  • Contain the Spill: For solid material, carefully scoop it up. For liquid material, absorb it with an inert material.

  • Collect Waste: Place the contained material into a suitable, sealable container labeled for chemical waste disposal.[1]

  • Clean the Area: Thoroughly wash the spill area once the material has been collected.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the chemical waste container for proper disposal.

First Aid and Exposure Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and running water. Cover the irritated skin with an emollient and seek medical attention.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Give the person water to drink and seek immediate medical attention.[1]

Diagrams and Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_disposal_workflow Disposal Workflow start Start: Unused or Waste This compound check_regulations Consult Federal, State, and Local Regulations start->check_regulations dissolve Dissolve or Mix with a Combustible Solvent check_regulations->dissolve Compliant incinerate Burn in a Regulated Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate professional_disposal Transfer to a Licensed Waste Disposal Service incinerate->professional_disposal end_point End: Proper Disposal professional_disposal->end_point

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS: 817169-86-1), a key intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment.[2] Given that this compound is a powder and a hydrochloride salt, appropriate measures must be taken to prevent skin, eye, and respiratory contact.[3][4]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Full Face ShieldEssential to protect against splashes and airborne particles. A full face shield is recommended when handling larger quantities.[5][6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for handling chemical powders.[8] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against spills and splashes.[5]
Foot Protection Closed-Toe ShoesImperative for protecting feet from spills and falling objects.[5][9]
Respiratory Protection RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6][7] The type of respirator should be chosen based on a risk assessment.

II. Operational Plan: Safe Handling and Weighing Protocol

Safe handling practices are critical to minimize exposure and prevent contamination.[10] This protocol outlines the step-by-step procedure for handling and weighing this compound.

Step 1: Preparation and Engineering Controls

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS. If a specific SDS is unavailable, consult the SDS for structurally similar compounds and adhere to general safe handling practices for chemical powders.[5]

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of the powder.[8][10]

  • Prepare the Work Surface: Cover the work area with disposable bench covers to easily clean up any spills.[11]

Step 2: Weighing the Compound

  • Use Appropriate Tools: Use spatulas or scoops for transferring the powder. Avoid pouring directly from the bottle to prevent spills.[11]

  • Minimize Dust Generation: Transfer the powder in small increments. Keep the container closed when not in use to prevent accidental spillage and dust dispersion.[11]

  • Weighing Inside a Fume Hood: If precise measurements are required, be aware that the airflow in a fume hood can cause fluctuations in balance readings. Use a balance with an enclosure if necessary.[11]

Step 3: Post-Handling Procedures

  • Decontamination: Clean all surfaces and equipment after use. Wet cleaning methods or a HEPA vacuum are effective for powder cleanup.[11] Decontaminate the exterior of vials and containers as dust can cling to these surfaces.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

III. Disposal Plan: Chemical Waste Management

Proper disposal of chemical waste is essential to protect personnel and the environment.

Step 1: Waste Segregation

  • Dedicated Waste Container: Dispose of this compound and any materials contaminated with it (e.g., gloves, bench covers, weighing paper) in a clearly labeled, dedicated hazardous waste container.[10]

  • Avoid Mixing: Do not mix this waste with incompatible materials.[10]

Step 2: Container Management

  • Secure Closure: Keep the waste container tightly closed when not in use.[10]

  • Proper Labeling: Ensure the waste container is accurately labeled with its contents.[5][10]

Step 3: Final Disposal

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company.

IV. Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands post1->post2

Caption: Workflow for the safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.